In-Depth Technical Guide: Chemical Structure, Physical Properties, and Synthetic Utility of 2-Chloro-4-ethynyl-6-methylpyrimidine
Executive Summary As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is foundational to successful drug discovery campaigns. 2-Chloro-4-ethynyl-6-methylpyrimidine (CAS: 2228469-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist in medicinal chemistry, selecting the right building blocks is foundational to successful drug discovery campaigns. 2-Chloro-4-ethynyl-6-methylpyrimidine (CAS: 2228469-32-5)[1] is a highly versatile, bifunctional pyrimidine intermediate. Its unique structural architecture—combining a reactive terminal alkyne with an electrophilic 2-chloro substituent—makes it an indispensable precursor for synthesizing complex heterocyclic scaffolds. This guide provides a comprehensive technical breakdown of its physical properties, structural causality, and field-proven synthetic protocols, specifically highlighting its critical role in developing pyrazolo[1,5-b]pyridazine analogs for the treatment of Human African Trypanosomiasis (HAT)[2].
Chemical Identity and Structural Causality
The utility of 2-chloro-4-ethynyl-6-methylpyrimidine stems directly from its electronic distribution. The pyrimidine core is highly electron-deficient due to the two electronegative nitrogen atoms.
The 2-Chloro Handle: Positioned between the two nitrogen atoms, the chlorine atom is highly activated toward Nucleophilic Aromatic Substitution (SNAr). This allows for late-stage functionalization to optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of the final drug candidate[2].
The 4-Ethynyl Group: The terminal alkyne is primed for [3+2] dipolar cycloadditions or Sonogashira cross-couplings, enabling the rapid construction of fused bicyclic systems[3].
The 6-Methyl Group: Provides necessary steric bulk and lipophilicity, which has been shown to influence binding affinity in parasitic kinase pockets[3].
Quantitative Physicochemical Profile
The following table summarizes the core quantitative data for this compound[4],,[2]:
Property
Value
Causality / Analytical Significance
Chemical Name
2-Chloro-4-ethynyl-6-methylpyrimidine
Standard IUPAC nomenclature.
CAS Number
2228469-32-5
Primary registry identifier for procurement.
Molecular Formula
C7H5ClN2
Confirms the presence of the bifunctional handles.
Molecular Weight
152.58 g/mol
Low molecular weight ideal for fragment-based drug design.
Physical State
Pale-yellow solid
Indicates extended conjugation from the alkyne into the pyrimidine ring.
Purity
≥95%
Minimum threshold required for sensitive catalytic downstream steps.
1H NMR (500 MHz, CDCl3)
δ 7.23 (s, 1H), 3.40 (s, 1H), 2.55 (s, 3H)
δ 7.23: Pyrimidine C5 proton (deshielded by N atoms).δ 3.40: Terminal alkyne proton.δ 2.55: C6 methyl protons.
Synthetic Methodology: TMS-Deprotection Protocol
The synthesis of 2-chloro-4-ethynyl-6-methylpyrimidine (Compound 24b) is typically achieved via the desilylation of its TMS-protected precursor, 2-chloro-4-methyl-6-((trimethylsilyl)ethynyl)pyrimidine (Compound 24a). The following protocol is adapted from established medicinal chemistry workflows published in the [3].
Self-Validating Experimental Protocol
Objective: Cleave the trimethylsilyl (TMS) protecting group to yield the terminal alkyne while preserving the sensitive 2-chloro pyrimidine core.
Preparation & Solvation:
Action: In a clean, dry reaction vial, suspend 370 mg (1.65 mmol) of Compound 24a in 10 mL of anhydrous Methanol (MeOH)[2].
Causality: Methanol acts as both the solvent and the pro-nucleophile. Anhydrous conditions prevent unwanted hydrolysis of the 2-chloro group.
Catalytic Initiation:
Action: Add 0.46 mg (8.2 μmol, ~0.5 mol%) of Potassium Hydroxide (KOH) to the stirring mixture[2].
Causality: KOH reacts with MeOH to generate methoxide ions in situ. The methoxide attacks the electropositive silicon atom of the TMS group. Because the formation of a strong Si–O bond is thermodynamically highly favorable, it drives the cleavage of the C–Si bond, releasing the terminal alkyne.
Reaction Propagation:
Action: Stir the mixture at room temperature for exactly 30 minutes[2].
Causality: The deprotection is rapid. Strict adherence to the 30-minute timeframe prevents the methoxide from undergoing an SNAr reaction at the 2-chloro position, which would yield an unwanted 2-methoxy byproduct.
Validation Checkpoint (Self-Validating System):
Action: Before quenching, take a 50 μL aliquot, evaporate the solvent, and perform a rapid 1H NMR in CDCl3.
Validation: The reaction is complete when the intense TMS singlet (δ ~0.25 ppm) disappears entirely, and the terminal alkyne proton emerges as a sharp singlet at δ 3.40 ppm[2].
Workup & Isolation:
Action: Once validated, stop the reaction and concentrate the mixture in vacuo[2].
Yield: The product is isolated as a pale-yellow solid (approx. 240 mg, 96% yield)[2]. No further column chromatography is typically required if the precursor was pure.
Applications in Drug Discovery: Targeting Human African Trypanosomiasis
In the pursuit of novel therapeutics for Human African Trypanosomiasis (HAT)—a neglected tropical disease caused by Trypanosoma brucei—2-chloro-4-ethynyl-6-methylpyrimidine serves as a critical linchpin[2].
The terminal alkyne of the compound is reacted with a 1-aminopyridinium ion (generated in situ using hydroxylamine-O-sulfonic acid) via a [3+2] dipolar cycloaddition. This constructs the core pyrazolo[1,5-b]pyridazine scaffold[3]. Following the cyclization, the 2-chloro group remains intact, serving as an electrophilic site for late-stage diversification. Researchers utilize Buchwald-Hartwig aminations or SNAr reactions to install various amine or ether substituents at this position, systematically optimizing the molecule's selectivity for T. b. brucei over human off-target kinases like GSK-3β and CDK-2[2],[3].
Synthetic workflow of 2-chloro-4-ethynyl-6-methylpyrimidine in HAT drug discovery.
References
Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis
Source: Journal of Medicinal Chemistry (ACS Publications) / PubMed Central
URL:[Link]
2-chloro-4-ethynyl-6-methylpyrimidine — Chemical Substance Information
Source: NextSDS Substance Database
URL:[Link]
NMR and IR spectroscopic characterization of 2-Chloro-4-ethynyl-6-methylpyrimidine
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-ethynyl-6-methylpyrimidine Abstract This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infra...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-ethynyl-6-methylpyrimidine
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic signatures of 2-Chloro-4-ethynyl-6-methylpyrimidine. As a substituted pyrimidine, this compound represents a class of heterocyclic structures pivotal in medicinal chemistry and materials science.[1][2] Understanding its precise structural features through robust analytical techniques is paramount for its application and development. This document offers an in-depth interpretation of its ¹H NMR, ¹³C NMR, and IR spectra, grounded in fundamental principles and supported by established methodologies. The causality behind spectral assignments is explained, providing a framework for the structural elucidation of this and similar pyrimidine derivatives.
Introduction: The Structural Significance of Substituted Pyrimidines
The pyrimidine scaffold is a cornerstone in the design of biologically active molecules, forming the core of numerous pharmaceuticals. The specific substitution pattern of 2-Chloro-4-ethynyl-6-methylpyrimidine, featuring a halogen, an alkyne, and an alkyl group, creates a unique electronic and steric profile. The ethynyl group, in particular, is a versatile functional handle for further chemical modifications, such as "click chemistry," and can act as a rigid linker or bioisostere in drug design.[3] Accurate and unambiguous structural confirmation is the first critical step in any research and development pipeline. Spectroscopic techniques, primarily NMR and IR, are the most powerful tools for this purpose, offering non-destructive and highly detailed molecular insights.[1] This guide serves to elucidate the spectral characteristics of this specific molecule, providing a self-validating protocol for its identification and characterization.
Proton (¹H) NMR Spectroscopic Analysis
Proton NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.[1] The ¹H NMR spectrum of 2-Chloro-4-ethynyl-6-methylpyrimidine is expected to be relatively simple, displaying three distinct non-coupled signals.
Predicted ¹H NMR Resonances
The structure suggests three unique proton environments:
The Methyl Protons (-CH₃): These three equivalent protons are attached to an sp³-hybridized carbon. They are expected to appear as a sharp singlet.
The Pyrimidine Ring Proton (H-5): This single proton is attached to the C-5 carbon of the heteroaromatic ring. With no adjacent protons, it will resonate as a singlet. Its chemical shift is influenced by the electronic effects of the surrounding chloro, methyl, and ethynyl substituents.
The Acetylenic Proton (-C≡CH): This proton is attached to the terminal sp-hybridized carbon of the ethynyl group. It will also appear as a singlet.
Causality of Chemical Shifts
The electronegativity of the nitrogen atoms in the pyrimidine ring, combined with the electron-withdrawing effects of the chlorine at C-2 and the ethynyl group at C-4, will deshield the ring proton (H-5), shifting its resonance downfield into the aromatic region.[4] The methyl group, being weakly electron-donating, will have a minor shielding effect. The acetylenic proton's chemical shift is a result of the unique magnetic anisotropy induced by the circulating π-electrons of the triple bond.
Experimental Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of 2-Chloro-4-ethynyl-6-methylpyrimidine in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at ~7.26 ppm.
Spectrometer Setup: The analysis should be performed on a spectrometer with a field strength of 300 MHz or higher to ensure adequate signal dispersion.[1]
Acquisition Parameters:
Pulse Sequence: Standard single-pulse sequence.
Spectral Width: Typically -2 to 12 ppm for pyrimidine derivatives.[1]
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
Data Summary: ¹H NMR
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Methyl (-CH₃)
~2.5
Singlet
3H
Acetylenic (-C≡CH )
~3.2
Singlet
1H
Pyrimidine Ring (H -5)
~7.2
Singlet
1H
Note: Predicted chemical shifts are estimates. Actual values may vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
¹³C NMR spectroscopy is an indispensable tool for mapping the carbon framework of a molecule.[1] Each unique carbon atom typically produces a distinct signal, with its chemical shift indicating its hybridization and electronic environment.[5] For 2-Chloro-4-ethynyl-6-methylpyrimidine, seven distinct carbon signals are expected.
Predicted ¹³C NMR Resonances
Methyl Carbon (-CH₃): Appears in the upfield, aliphatic region (10-30 ppm).
Pyrimidine Ring Carbons (C-2, C-4, C-5, C-6): These sp²-hybridized carbons resonate in the downfield region (110-170 ppm).
C-2: Attached to chlorine and two nitrogen atoms, this carbon will be significantly deshielded and appear furthest downfield.
C-4 & C-6: These quaternary carbons are attached to nitrogen and the ethynyl or methyl group, respectively. They will have distinct chemical shifts.
C-5: This is the only protonated ring carbon and its chemical shift can be definitively assigned using a DEPT (Distortionless Enhancement by Polarization Transfer) or HSQC (Heteronuclear Single Quantum Coherence) experiment.[4]
Ethynyl Carbons (-C≡CH): These sp-hybridized carbons resonate in a characteristic intermediate region (70-90 ppm).[6] The terminal, protonated carbon will have a different chemical shift from the internal carbon attached to the pyrimidine ring.
Experimental Protocol: ¹³C NMR Spectroscopy
Sample and Spectrometer: The same sample prepared for ¹H NMR can be used. A spectrometer frequency of 75-150 MHz is standard.[1]
Acquisition Parameters:
Pulse Sequence: A standard proton-decoupled pulse sequence is used to produce a spectrum of singlets, simplifying interpretation and improving the signal-to-noise ratio.[1]
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is typically required.[1]
Relaxation Delay: A delay of 2-5 seconds is recommended to allow for full relaxation of quaternary carbons.[1]
Data Summary: ¹³C NMR
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Carbon Type
Methyl (C H₃)
20 - 25
CH₃
Ethynyl (C ≡CH)
75 - 85
C
Ethynyl (-C≡C H)
80 - 90
CH
Pyrimidine Ring (C -5)
120 - 130
CH
Pyrimidine Ring (C -4, C -6)
155 - 170
C
Pyrimidine Ring (C -2)
160 - 175
C
Note: Predicted chemical shifts are estimates and can overlap. Unambiguous assignment may require 2D NMR experiments.
Infrared (IR) Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[2]
Characteristic Vibrational Modes
The IR spectrum of 2-Chloro-4-ethynyl-6-methylpyrimidine will be dominated by absorptions corresponding to its key functional groups:
≡C-H Stretch: A sharp, strong absorption band characteristic of a terminal alkyne is expected around 3300 cm⁻¹.
C-H Stretches: Aromatic (from the pyrimidine ring) and aliphatic (from the methyl group) C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively.[7]
C≡C Stretch: The carbon-carbon triple bond stretch is expected in the 2100-2260 cm⁻¹ range. Its intensity can vary.
C=N and C=C Stretches: The pyrimidine ring will exhibit a series of complex stretching vibrations in the 1500-1620 cm⁻¹ region.[2][7]
C-Cl Stretch: The carbon-chlorine bond stretch typically appears in the fingerprint region, often below 800 cm⁻¹.[7]
Experimental Protocol: IR Spectroscopy
Technique: Attenuated Total Reflectance (ATR) is a modern, convenient method that requires minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal.
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. An atmospheric background spectrum is collected first and automatically subtracted from the sample spectrum.
Number of Scans: 16 to 32 scans are averaged to obtain a high-quality spectrum.
Data Summary: IR
Vibrational Mode
Predicted Frequency (cm⁻¹)
Intensity
Acetylenic ≡C-H Stretch
~3300
Strong, Sharp
Aromatic C-H Stretch
3000 - 3100
Medium
Aliphatic C-H Stretch
2850 - 2950
Medium
Alkyne C≡C Stretch
2100 - 2260
Medium to Weak
Ring C=N, C=C Stretches
1500 - 1620
Medium to Strong
C-Cl Stretch
700 - 800
Medium
Integrated Spectroscopic Workflow
The process of characterizing a novel compound like 2-Chloro-4-ethynyl-6-methylpyrimidine follows a logical and self-validating workflow. Each spectroscopic technique provides complementary information that, when combined, leads to an unambiguous structural assignment.
Caption: Workflow for the integrated spectroscopic analysis of novel chemical entities.
Conclusion
The structural characterization of 2-Chloro-4-ethynyl-6-methylpyrimidine is reliably achieved through the synergistic application of NMR and IR spectroscopy. The ¹H NMR spectrum confirms the presence and ratio of the methyl, pyrimidine, and acetylenic protons. The ¹³C NMR spectrum reveals the complete carbon skeleton, with chemical shifts that align with the expected electronic environments created by the chloro, ethynyl, and nitrogen substituents. Finally, IR spectroscopy provides definitive evidence for the key functional groups, particularly the terminal alkyne. Together, these techniques provide a detailed and self-validating spectroscopic fingerprint, ensuring the compound's identity and purity for professionals in research and drug development.
References
BenchChem. (2025).
BenchChem. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyrimidines. Benchchem.com.
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. [Link]
NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. NC State University Libraries. [Link]
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science, Biotechnology, and Advanced Research Journal. [Link]
Oregon State University. (2022). 13C NMR Chemical Shift. Oregon State University. [Link]
Mechanism of Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-ethynyl-6-methylpyrimidine: A Comprehensive Technical Guide
Executive Summary The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors, antiviral agents, and treatments for neglected tropical diseases such...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The pyrimidine scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core for kinase inhibitors, antiviral agents, and treatments for neglected tropical diseases such as Human African Trypanosomiasis (HAT). 2-Chloro-4-ethynyl-6-methylpyrimidine is a highly functionalized, versatile building block. Understanding the precise mechanism of Nucleophilic Aromatic Substitution (SNAr) on this substrate is critical for rational drug design and late-stage functionalization. This whitepaper deconstructs the electronic architecture, mechanistic pathways, and self-validating experimental protocols governing its reactivity.
Substrate Architecture: Electronic and Steric Profiling
The reactivity of 2-chloro-4-ethynyl-6-methylpyrimidine in SNAr reactions is dictated by a delicate interplay of inductive, resonance, and steric effects.
The Pyrimidine Core: Pyrimidines are intrinsically electron-deficient. The nitrogen atoms at positions 1 and 3 act as powerful inductive and resonance electron-withdrawing groups (EWGs), creating a highly electrophilic center at the C2 position.
The 2-Chloro Leaving Group: Chlorine is an excellent leaving group in SNAr due to its polarizability and ability to stabilize the developing negative charge in the transition state. 2-chloropyrimidines are inherently highly reactive, often reacting
1014
times faster than unactivated chlorobenzenes 1[1].
The 4-Ethynyl Group (Activating): The
sp
-hybridized carbon of the ethynyl group exerts a strong electron-withdrawing inductive effect. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the pyrimidine ring, significantly accelerating nucleophilic attack at C2. Furthermore, the ethynyl group serves as a bioorthogonal handle for downstream click chemistry (CuAAC) or Sonogashira couplings 2[2].
The 6-Methyl Group (Directing/Shielding): While the methyl group is weakly electron-donating via hyperconjugation (which theoretically deactivates the ring slightly), its primary role is steric. It shields the C6 position from off-target nucleophilic attack, ensuring high regioselectivity for the C2 position.
Electronic and steric factors governing C2 electrophilicity in the pyrimidine substrate.
Mechanistic Pathways: Stepwise vs. Concerted SNAr
Historically, SNAr reactions on heteroaromatics were universally taught as a two-step addition-elimination process. However, modern physical organic chemistry reveals a more nuanced reality depending on the substrate's activation level.
The Classical Stepwise Pathway (Addition-Elimination)
Addition (Rate-Determining Step): The nucleophile (e.g., an amine or thiolate) attacks the electrophilic C2 carbon. Aromaticity is temporarily broken, forming a negatively charged, tetrahedral intermediate known as a Meisenheimer complex . The negative charge is heavily stabilized by delocalization onto the N1 and N3 atoms.
Elimination (Fast Step): The chloride ion departs, and the aromatic system is restored, yielding the substituted product.
The Modern Concerted Pathway
Recent
12C/13C
Kinetic Isotope Effect (KIE) studies and computational analyses demonstrate that for highly activated heterocycles with excellent leaving groups (like chloride on a pyrimidine), the Meisenheimer complex may not exist as a discrete energy minimum 3[3]. Instead, the reaction proceeds through a concerted transition state where nucleophilic bond formation and C-Cl bond cleavage occur simultaneously. The intense electron-withdrawing nature of the 4-ethynyl group on our target molecule likely flattens the energy landscape, pushing the mechanism toward this concerted continuum, particularly when reacted with softer nucleophiles 4[4].
Stepwise vs. concerted mechanistic pathways for SNAr on highly activated pyrimidines.
To ensure scientific integrity, workflows must be designed with built-in causality and self-validation. Below are the optimized protocols for synthesizing the substrate and evaluating its SNAr kinetics.
Protocol A: Synthesis of 2-Chloro-4-ethynyl-6-methylpyrimidine
Adapted from late-stage derivatization strategies for HAT therapeutics2[2].
Step 1: Chemoselective Sonogashira Coupling
Procedure: In a degassed solution of THF (12 mL) and Triethylamine (3.0 eq), combine 2,4-dichloro-6-methylpyrimidine (1.0 eq),
Pd(PPh3)2Cl2
(0.02 eq), and CuI (0.03 eq). Add ethynyltrimethylsilane (1.1 eq) dropwise. Heat to 50 °C for 16 hours.
Causality: Why does the alkyne couple at C4 and not C2? The C4 position has a larger LUMO coefficient, making it kinetically favored for the oxidative addition of Palladium(0) 5[5]. This chemoselectivity preserves the C2-chloride for the subsequent SNAr reaction.
Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the starting material (
m/z
163) is fully converted to the TMS-protected intermediate (
m/z
225).
Step 2: TMS Deprotection
Procedure: Dissolve the intermediate in Methanol. Add catalytic KOH (0.005 eq). Stir at room temperature for 30 minutes. Concentrate in vacuo.
Causality: Mild basic conditions are strictly required. Using a strong base or prolonged heating would cause the methoxide to act as a nucleophile, prematurely displacing the C2-chloride via SNAr. KOH selectively attacks the silicon atom, driven by the formation of a strong Si-O bond, releasing the terminal alkyne.
Self-Validation (IPC):1H
NMR monitoring. The disappearance of the sharp 9-proton singlet at
δ
0.24 ppm confirms complete deprotection.
Protocol B: SNAr Kinetic Evaluation
Procedure: React 2-chloro-4-ethynyl-6-methylpyrimidine (1.0 eq) with a model nucleophile (e.g., morpholine, 5.0 eq) in a polar aprotic solvent (e.g., DMSO) at 25 °C.
Causality: Using a 5-fold excess of amine establishes pseudo-first-order kinetics, simplifying the rate equation to
Rate=kobs[Pyrimidine]
. DMSO is chosen because it poorly solvates anions/amines, thereby increasing the effective nucleophilicity of the amine and accelerating the reaction 1[1].
Self-Validation (IPC): Time-course HPLC analysis. Plotting
ln([Substrate]t/[Substrate]0)
versus time will yield a straight line if the mechanism holds, with the slope equal to
−kobs
.
Self-validating experimental workflow from substrate synthesis to kinetic evaluation.
Quantitative Data Analysis
To illustrate the profound impact of the 4-ethynyl group, Table 1 summarizes the comparative reactivity profiles of various pyrimidine derivatives undergoing SNAr with morpholine.
Table 1: Comparative Reactivity Profile of Pyrimidine Derivatives in SNAr
(Conditions: Morpholine nucleophile, Polar Aprotic Solvent, 25-80 °C)
*Note:
krel
values are heuristic benchmarks derived from Hammett substituent constants (
σp
) for ethynyl vs. methyl groups on heteroaromatic scaffolds, extrapolated from kinetic behavior of structural analogs [[1]](1].
Conclusion
2-Chloro-4-ethynyl-6-methylpyrimidine represents a highly tuned electrophile for SNAr chemistry. The synergistic electron-withdrawing effects of the pyrimidine nitrogens and the 4-ethynyl group prime the C2 position for rapid nucleophilic attack, potentially bypassing the traditional Meisenheimer complex in favor of a concerted mechanism. By leveraging chemoselective cross-coupling for its synthesis and understanding its kinetic profile, drug development professionals can effectively utilize this building block for the rapid generation of complex, biologically active molecular architectures.
References
Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis
Source: PMC - NIH
URL:[Link]
An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 2-Chloro-4-ethynyl-6-methylpyrimidine
Abstract The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic functionalization of this heterocycle is critical for modulating...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The strategic functionalization of this heterocycle is critical for modulating the physicochemical and biological properties of candidate molecules.[1] This technical guide provides a comprehensive examination of 2-Chloro-4-ethynyl-6-methylpyrimidine, a versatile building block whose utility is largely defined by the reactivity of its terminal alkyne group. We will explore the principal transformations of this functional group—including Sonogashira couplings, azide-alkyne cycloadditions (Click Chemistry), and gold-catalyzed reactions—providing mechanistic insights, detailed experimental protocols, and strategic applications relevant to researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of the Ethynyl-Pyrimidine Scaffold
The pyrimidine ring is a privileged structure in drug discovery, integral to natural nucleobases and a wide array of synthetic pharmaceuticals. Its unique electronic properties and hydrogen bonding capabilities make it a frequent choice for targeting enzymes and receptors. The compound 2-Chloro-4-ethynyl-6-methylpyrimidine presents three key points for chemical modification: the 2-chloro position, a leaving group suitable for nucleophilic aromatic substitution and cross-coupling; the 6-methyl group, which can influence solubility and steric interactions; and, most significantly, the 4-ethynyl group (–C≡CH).
The terminal alkyne is a highly versatile functional handle due to its linear geometry, high electron density, and exceptional chemical reactivity.[1][2] It serves as a linchpin for constructing molecular complexity, enabling chemists to introduce a wide variety of substituents and build elaborate molecular architectures through reliable and high-yielding chemical transformations. This guide focuses on the chemistry of this terminal alkyne, providing the technical foundation needed to leverage its reactivity in synthetic campaigns.
Synthesis of 2-Chloro-4-ethynyl-6-methylpyrimidine
While multiple synthetic routes can be envisioned, a common and effective method involves the Sonogashira coupling of a protected alkyne with a dichlorinated pyrimidine precursor, followed by deprotection. A plausible route starting from the commercially available 2,4-dichloro-6-methylpyrimidine is outlined below.
Experimental Protocol: Two-Step Synthesis
Step 1: Sonogashira Coupling with a Protected Alkyne
To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloro-6-methylpyrimidine (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).
Add degassed anhydrous solvent, such as THF or 1,4-dioxane.
To the stirred mixture, add a degassed amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq).
Slowly add ethynyltrimethylsilane (TMS-acetylene) (1.1 eq) via syringe. The reaction is often regioselective, with the coupling occurring preferentially at the more reactive 4-position over the 2-position.
Heat the reaction mixture to 50-70 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Upon completion, cool the mixture to room temperature, filter through a pad of celite to remove the catalyst, and concentrate under reduced pressure.
Purify the crude residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 2-chloro-6-methyl-4-((trimethylsilyl)ethynyl)pyrimidine.
Step 2: Deprotection of the Silyl Group
Dissolve the TMS-protected pyrimidine (1.0 eq) in a suitable solvent such as methanol (MeOH) or THF.
Add a deprotecting agent. A mild base like potassium carbonate (K₂CO₃) (1.5 eq) in methanol is often sufficient. Alternatively, a fluoride source such as tetrabutylammonium fluoride (TBAF) (1.1 eq) in THF can be used.
Stir the reaction at room temperature for 1-3 hours, monitoring by TLC for the disappearance of the starting material.
Once complete, neutralize the reaction if necessary, and remove the solvent in vacuo.
Partition the residue between water and ethyl acetate. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
The resulting crude product, 2-Chloro-4-ethynyl-6-methylpyrimidine, can be purified by column chromatography or recrystallization to yield the final product.
Key Reactions of the Terminal Alkyne Group
The reactivity of the terminal alkyne is dominated by its acidity (pKa ≈ 25) and its ability to coordinate with transition metals, making it susceptible to a variety of transformations.
3.1 Sonogashira Coupling: Carbon-Carbon Bond Formation
The Sonogashira coupling is a cornerstone reaction for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[3] This reaction is fundamental for extending the molecular framework from the pyrimidine core, allowing for the introduction of various aryl and heteroaryl moieties.
Causality and Mechanism: The reaction proceeds via a dual catalytic cycle involving palladium and copper(I).[4] The palladium cycle involves oxidative addition of the aryl halide to Pd(0), followed by transmetalation with a copper(I) acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. The copper cocatalyst's primary role is to form the reactive copper(I) acetylide intermediate by deprotonating the terminal alkyne.[3]
Caption: Sonogashira Catalytic Cycle Diagram.
Experimental Protocol: Sonogashira Coupling
In a Schlenk tube under an inert atmosphere, dissolve 2-Chloro-4-ethynyl-6-methylpyrimidine (1.0 eq) and the desired aryl halide (e.g., aryl iodide or bromide, 1.1 eq) in degassed anhydrous THF/triethylamine (2:1 v/v).
Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) to the solution.
Stir the mixture at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and filter through celite.
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the residue by silica gel chromatography to obtain the desired coupled product.
Parameter
Typical Conditions
Palladium Catalyst
Pd(PPh₃)₄, Pd(PPh₃)₂Cl₂
Copper Co-catalyst
CuI
Base
Triethylamine (TEA), Diisopropylamine (DIPA)
Solvent
THF, DMF, Acetonitrile
Temperature
25 °C to 80 °C
Typical Yields
70-95%
Table 1. Summary of typical Sonogashira coupling conditions.
3.2 Azide-Alkyne Cycloaddition (Click Chemistry)
"Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts, making them ideal for drug discovery and bioconjugation.[5] The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is the premier example of a click reaction.[6]
The CuAAC reaction is a highly reliable method that regioselectively produces 1,4-disubstituted 1,2,3-triazoles.[6][7][8] The resulting triazole ring is exceptionally stable and can act as a rigid linker or a bioisostere for an amide bond.
Causality and Mechanism: The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[9] The Cu(I) ion coordinates with the terminal alkyne to form a copper acetylide, which then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate that ultimately collapses to the stable triazole product, regenerating the Cu(I) catalyst.[7]
Dissolve 2-Chloro-4-ethynyl-6-methylpyrimidine (1.0 eq) and the organic azide (1.05 eq) in a 1:1 mixture of t-butanol and water.
To this solution, add sodium ascorbate (0.2 eq) from a freshly prepared aqueous stock solution.
Add copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq) from a separate aqueous stock solution.
Stir the reaction vigorously at room temperature. The reaction is often complete within 1-8 hours, indicated by the formation of a precipitate or by LC-MS analysis.
If a precipitate forms, collect it by filtration, wash with water and then a cold solvent like diethyl ether, and dry.
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography if necessary.
For biological applications where the cytotoxicity of copper is a concern, SPAAC provides a powerful alternative.[10][11] This reaction does not require a metal catalyst, relying instead on the high ring strain of a cyclooctyne to accelerate the cycloaddition.[11][]
Causality and Mechanism: The driving force is the release of ~18 kcal/mol of ring strain from the cyclooctyne upon reaction.[] The reaction is a concerted [3+2] cycloaddition that proceeds rapidly at physiological temperature and pH.[11] Unlike CuAAC, SPAAC typically produces a mixture of regioisomers.
Caption: General workflow for a SPAAC bioconjugation.
Experimental Protocol: SPAAC for Bioconjugation
Prepare a stock solution of a strained cyclooctyne derivative (e.g., a DBCO-linker) in a biocompatible solvent like DMSO.
Prepare a solution of the azide-modified biomolecule (e.g., an antibody) in a suitable buffer (e.g., PBS, pH 7.4).
To the biomolecule solution, add the strained cyclooctyne stock solution to achieve a 5- to 20-fold molar excess of the cyclooctyne. Ensure the final concentration of the organic solvent (DMSO) is low (<10%) to prevent denaturation.[11]
Incubate the reaction mixture at room temperature or 4 °C for 4-24 hours with gentle agitation.
Remove the excess unreacted cyclooctyne reagent via size-exclusion chromatography (SEC), dialysis, or spin filtration.
Characterize the resulting conjugate using appropriate analytical techniques (e.g., SDS-PAGE, Mass Spectrometry).
Gold catalysts, typically Au(I) or Au(III) complexes, act as powerful soft π-acids that can activate the alkyne C≡C bond towards nucleophilic attack.[13][14][15] This activation facilitates reactions like hydration and hydroalkoxylation.
Causality and Mechanism: The gold catalyst coordinates to the alkyne, polarizing the triple bond and making it highly electrophilic.[15] A nucleophile (like water or an alcohol) then attacks one of the alkyne carbons in an anti-fashion.[14] For a terminal alkyne like that in our title compound, this attack typically occurs at the internal carbon (Markovnikov regioselectivity), leading to a vinyl-gold intermediate.[13] Subsequent protodeauration yields an enol or vinyl ether, which can then tautomerize to the corresponding methyl ketone in the case of hydration.[13]
Experimental Protocol: Gold-Catalyzed Hydration
Dissolve 2-Chloro-4-ethynyl-6-methylpyrimidine (1.0 eq) in a solvent mixture, such as 1,4-dioxane/water (10:1).
Add a gold catalyst, for example, Ph₃PAuCl (0.02 eq) along with a silver co-catalyst like AgOTf (0.02 eq) to generate the active cationic gold species in situ.
Stir the reaction at a temperature ranging from room temperature to 80 °C.
Monitor the formation of the corresponding methyl ketone, 2-chloro-4-acetyl-6-methylpyrimidine, by GC-MS or LC-MS.
Upon completion, filter the reaction mixture through a short pad of silica gel to remove the catalyst.
Concentrate the filtrate and purify the product by column chromatography.
Strategic Applications in Research and Development
The versatile reactivity of the terminal alkyne on the 2-Chloro-4-ethynyl-6-methylpyrimidine scaffold makes it an invaluable tool in several areas:
Drug Discovery: The reactions described above, particularly Sonogashira coupling and CuAAC, are workhorses in medicinal chemistry for generating libraries of analogues for structure-activity relationship (SAR) studies.[16] By coupling various aryl halides or azides, researchers can rapidly explore the chemical space around the pyrimidine core to optimize potency, selectivity, and pharmacokinetic properties.[17]
Chemical Biology & Bioconjugation: The biocompatibility of SPAAC makes the title compound, after derivatization with a suitable linker, a powerful tool for labeling and tracking biological molecules in living systems.[10][18] This enables applications in proteomics, diagnostics, and the construction of complex bioconjugates like antibody-drug conjugates (ADCs).
Materials Science: The rigid, linear nature of the alkyne and the stable linkages formed from its reactions are useful for creating novel polymers and functional materials.[2] For instance, polymerization or incorporation into larger conjugated systems can lead to materials with interesting electronic or photophysical properties.
Conclusion
2-Chloro-4-ethynyl-6-methylpyrimidine is a highly functionalized building block whose value is profoundly enhanced by the strategic reactivity of its terminal alkyne group. Through well-established and reliable transformations such as Sonogashira coupling, copper-catalyzed and strain-promoted azide-alkyne cycloadditions, and gold-catalyzed hydrofunctionalizations, this moiety provides a robust platform for molecular diversification. A thorough understanding of the mechanisms and experimental protocols governing these reactions empowers researchers in drug discovery, chemical biology, and materials science to construct novel and complex molecular architectures with precision and efficiency.
References
Gorin, D. J., & Toste, F. D. (2007). Gold-Catalyzed Intermolecular Alkyne Hydrofunctionalizations—Mechanistic Insights. MDPI. [Link]
Gulevich, A. V., & Gevorgyan, V. (2013). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. The Journal of Organic Chemistry. [Link]
Leyva-Pérez, A., & Corma, A. (2012). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Angewandte Chemie International Edition. [Link]
Scriven, E. F. V. (2025). Understanding the Chemistry: Synthesis and Reactivity of Pyrimidine Derivatives. Spirochem. [Link]
Núñez-Zarur, F., & Pinter, B. (2017). Gold(III) Alkyne Complexes: Bonding and Reaction Pathways. Angewandte Chemie International Edition. [Link]
Alcaide, B., & Almendros, P. (2011). Recent developments in gold-catalyzed cycloaddition reactions. Beilstein Journal of Organic Chemistry. [Link]
Liu, Y., & Toste, F. D. (2023). Gold(I)-Catalyzed Approaches with Arylalkyne Activation. Encyclopedia.pub. [Link]
Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. [Link]
Alonso, F., & Moglie, Y. (2022). Recent Advances in Copper-Based Solid Heterogeneous Catalysts for Azide–Alkyne Cycloaddition Reactions. MDPI. [Link]
van der Vliet, K. F., & van Delft, F. L. (2010). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. Molecules. [Link]
Ritter, J. C. (2021). Iron-Catalyzed Trimerization of Terminal Alkynes Enabled by Pyrimidinediimine Ligands: A Regioselective Method for the Synthesis of 1,3,5-Substituted Arenes. ACS Catalysis. [Link]
Fokin, V. V. (2011). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. [Link]
Li, Y., et al. (2025). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. MDPI. [Link]
Kumar, A., et al. (2023). Recent advances in the application of alkynes in multicomponent reactions. RSC Advances. [Link]
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de Oliveira, C. M. A., et al. (2021). 2-Chloro-4,6-bis{(E)-3-methoxy-4-[(4-methoxybenzyl)oxy]styryl}pyrimidine: Synthesis, Spectroscopic and Computational Evaluation. MDPI. [Link]
Vasin, V. A., & Razin, V. N. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. [Link]
Gholinejad, M., & Nájera, C. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]
NextSDS. (n.d.). 2-chloro-4-ethynyl-6-methylpyrimidine — Chemical Substance Information. NextSDS. [Link]
Ananikov, V. P., et al. (2020). Mechanistic Study of Pd/NHC-Catalyzed Sonogashira Reaction: Discovery of NHC-Ethynyl Coupling Process. Chemistry – A European Journal. [Link]
ResearchGate. (n.d.). The variety of cyclization pathways in reactions of multifunctional... ResearchGate. [Link]
Al-Suhaimi, E. A., & Al-Salahi, R. (2025). Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. Archiv der Pharmazie. [Link]
El-Kashef, H. S., et al. (2003). Synthesis of Some Thienopyrimidine Derivatives. Bulletin of the Korean Chemical Society. [Link]
El-Sayed, N. S., & Cho, H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry. [Link]
Wang, X., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. [Link]
Sharma, A., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Molecular Structure. [Link]
Köllhofer, A., & Plenio, H. (2003). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. ResearchGate. [Link]
Wen, L.-R., & Li, M. (2023). Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions. MDPI. [Link]
A Technical Guide to the Thermodynamic Stability of 2-Chloro-4-ethynyl-6-methylpyrimidine in Organic Solvents
This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Chloro-4-ethynyl-6-methylpyrimidine in various organic solvents. This document is intended for researchers, scientists,...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive analysis of the thermodynamic stability of 2-Chloro-4-ethynyl-6-methylpyrimidine in various organic solvents. This document is intended for researchers, scientists, and drug development professionals who utilize this or structurally similar heterocyclic compounds in their workflows. The guide will delve into the intrinsic reactivity of the molecule, predictable degradation pathways, and robust methodologies for assessing its stability, ensuring the integrity of experimental outcomes and the quality of pharmaceutical preparations.
Introduction: The Duality of Reactivity and Stability
2-Chloro-4-ethynyl-6-methylpyrimidine is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and materials science. The pyrimidine core is a prevalent scaffold in numerous bioactive molecules, and the presence of a reactive chloro group, a versatile ethynyl moiety, and a methyl group offers multiple avenues for synthetic diversification. However, the very features that make this molecule synthetically attractive also render it susceptible to various degradation pathways, particularly in solution.
Understanding the thermodynamic stability of this compound in organic solvents is paramount for its effective application. Chemical instability can lead to the formation of impurities, loss of potency, and potentially toxic byproducts, thereby compromising research findings and the safety of therapeutic agents.[1][2][3] This guide will provide a framework for anticipating and evaluating the stability of 2-Chloro-4-ethynyl-6-methylpyrimidine, enabling researchers to make informed decisions regarding solvent selection, reaction conditions, and storage.
I. Molecular Structure and Inherent Reactivity
The stability of 2-Chloro-4-ethynyl-6-methylpyrimidine is intrinsically linked to its electronic and steric properties. The pyrimidine ring, with its two nitrogen atoms, is an electron-deficient system. This has profound implications for the reactivity of its substituents.
The 2-Chloro Substituent: The chlorine atom at the C2 position is flanked by two electronegative nitrogen atoms. This arrangement significantly activates the carbon for nucleophilic aromatic substitution (SNAr).[4][5] The reaction kinetics are generally second-order, being first-order in both the substrate and the nucleophile.[4] Even weak nucleophiles, including many common organic solvents, can displace the chloride ion.
The 4-Ethynyl Group: The terminal alkyne is a region of high electron density and a versatile functional group. It can participate in a wide range of reactions, including nucleophilic additions, cycloadditions (such as "click chemistry"), and transition-metal-catalyzed couplings.[6][7] The acidity of the terminal proton also makes it susceptible to deprotonation by strong bases. While the ethynyl group itself can be stable, its reactivity can be influenced by the electronic nature of the pyrimidine ring.
The 6-Methyl Group: The methyl group at the C6 position is a weak electron-donating group. It can exert a modest electronic and steric influence on the reactivity of the pyrimidine ring.
II. Predicted Degradation Pathways in Organic Solvents
Based on the inherent reactivity of the molecule and established principles of organic chemistry, several degradation pathways can be anticipated in organic solvents. These degradation processes are often accelerated by factors such as temperature, light, and the presence of acidic, basic, or nucleophilic species.[2][8]
A. Nucleophilic Substitution at the C2 Position
This is arguably the most probable degradation pathway. The high electrophilicity of the C2 carbon makes it a prime target for nucleophiles.
Solvolysis: Protic solvents such as alcohols (methanol, ethanol) can act as nucleophiles, leading to the formation of 2-alkoxy-4-ethynyl-6-methylpyrimidine derivatives. Water, even in trace amounts within organic solvents, can lead to the formation of the corresponding 2-hydroxy-pyrimidine, which may exist in equilibrium with its tautomeric pyrimidone form. Polar solvents tend to enhance the rates of such polar reactions by stabilizing charged intermediates and transition states.[9]
Reaction with Amines: Solvents containing amine impurities or amine-based additives can readily displace the chloride to form 2-amino-pyrimidine derivatives.
B. Reactions Involving the Ethynyl Group
The ethynyl group's reactivity can also contribute to the molecule's instability.
Addition Reactions: Nucleophiles can add across the triple bond, particularly under basic conditions. For instance, alcohols can add to form vinyl ethers.
Dimerization/Polymerization: Under certain conditions, such as the presence of transition metal catalysts or upon heating, terminal alkynes can undergo dimerization or polymerization.
C. Hydrolysis
Water present in organic solvents can lead to the hydrolysis of both the chloro and ethynyl groups.
Hydrolysis of the Chloro Group: As mentioned, this leads to the formation of the 2-hydroxy-pyrimidine.
Hydrolysis of the Ethynyl Group: While generally more stable to hydrolysis than the chloro group, the ethynyl group can be hydrated under acidic conditions, potentially leading to the formation of a methyl ketone derivative.
D. Oxidation
The electron-rich pyrimidine ring and the ethynyl group are susceptible to oxidation, especially in the presence of dissolved oxygen or oxidizing agents. This can lead to the formation of N-oxides or ring-opened products.
E. Photodegradation
Exposure to light, particularly UV radiation, can provide the energy to initiate photochemical reactions, leading to complex degradation profiles.[2][8]
The following diagram illustrates the primary predicted degradation pathways:
Caption: Experimental workflow for assessing the stability of 2-Chloro-4-ethynyl-6-methylpyrimidine.
A. Selection of Organic Solvents
The choice of organic solvents for the stability study should be representative of those used in the synthesis, purification, formulation, and analytical testing of the compound. A range of solvents with varying polarities and protic/aprotic character should be included.
Solvent
Class
Polarity (Dielectric Constant)
Rationale for Inclusion
Acetonitrile
Polar Aprotic
37.5
Common solvent for HPLC and synthesis.
Methanol
Polar Protic
32.7
Potential for solvolysis; common reaction solvent.
Ethanol
Polar Protic
24.5
Similar to methanol but less polar.
Dichloromethane
Nonpolar
9.1
Common extraction and reaction solvent.
Tetrahydrofuran
Polar Aprotic
7.5
Common reaction solvent.
Toluene
Nonpolar
2.4
Representative of nonpolar aromatic solvents.
B. Detailed Experimental Protocols
Stock Solution Preparation: Accurately weigh a known amount of 2-Chloro-4-ethynyl-6-methylpyrimidine and dissolve it in each of the selected organic solvents to a final concentration of 1 mg/mL.
Sample Preparation for Stress Studies: For each stress condition, dilute the stock solution with the appropriate stressor (e.g., acidic, basic, or oxidizing solution in the chosen solvent) to a final concentration of 0.1 mg/mL.
The extent of degradation should be targeted to be between 10-30% to ensure that the primary degradation products are formed without excessive secondary degradation.
[10]
Acidic Hydrolysis: Mix the stock solution with a solution of 0.1 M HCl in the test solvent. Incubate at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).
Basic Hydrolysis: Mix the stock solution with a solution of 0.1 M NaOH in the test solvent. Incubate at room temperature for a predetermined time.
Oxidative Degradation: Mix the stock solution with a 3% solution of hydrogen peroxide in the test solvent. Incubate at room temperature.
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C or 80°C).
Photolytic Degradation: Expose the stock solution in a photostable, transparent container to a light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
[3]
A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. [2][11]High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice.
HPLC Method Development:
Column: A C18 reverse-phase column is a good starting point.
Mobile Phase: A gradient elution with a mixture of water (with 0.1% formic acid or trifluoroacetic acid for better peak shape) and acetonitrile or methanol.
Detection: A photodiode array (PDA) detector is recommended to assess peak purity and obtain UV spectra of the parent and degradant peaks.
LC-MS/MS for Degradant Identification: The HPLC system should be coupled to a mass spectrometer to obtain mass-to-charge ratios (m/z) and fragmentation patterns of the degradation products, which is essential for their structural elucidation.
NMR Spectroscopy: For major degradation products, isolation via preparative HPLC followed by Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
IV. Data Interpretation and Reporting
The stability of 2-Chloro-4-ethynyl-6-methylpyrimidine should be reported both qualitatively and quantitatively.
Qualitative Assessment: This involves identifying the major degradation products formed under each stress condition and proposing the degradation pathways.
Quantitative Assessment: The percentage of the parent compound remaining and the percentage of each major degradant formed should be calculated at each time point for each stress condition.
The results should be summarized in a clear and concise manner, as shown in the example table below.
Stress Condition
Solvent
Time (hours)
Parent Compound Remaining (%)
Major Degradant 1 (%)
Major Degradant 2 (%)
0.1 M HCl, 60°C
Acetonitrile
8
85.2
12.1 (m/z = X)
2.7 (m/z = Y)
0.1 M NaOH, RT
Methanol
4
70.5
25.3 (m/z = Z)
4.2 (m/z = W)
3% H2O2, RT
Dichloromethane
24
92.1
5.8 (m/z = A)
-
80°C
Toluene
24
98.5
-
-
Photolysis
Acetonitrile
12
88.9
8.3 (m/z = B)
2.8 (m/z = C)
V. Computational Insights into Stability
In conjunction with experimental studies, computational chemistry can provide valuable insights into the thermodynamic stability and reactivity of 2-Chloro-4-ethynyl-6-methylpyrimidine. [12][13][14][15]Density Functional Theory (DFT) calculations can be employed to:
Calculate the energies of different conformers to identify the most stable structure.
[12]* Determine the reaction energies and activation barriers for the predicted degradation pathways, providing a theoretical basis for the observed stability profile.
[14]* Model the effect of different solvents on the reaction energetics using implicit or explicit solvent models.
VI. Conclusion and Recommendations
The thermodynamic stability of 2-Chloro-4-ethynyl-6-methylpyrimidine in organic solvents is a critical parameter that dictates its utility in scientific research and development. The presence of the 2-chloro and 4-ethynyl substituents on the pyrimidine ring creates a molecule with a rich and complex reactivity profile. Nucleophilic substitution at the C2 position is anticipated to be a major degradation pathway, particularly in protic or nucleophilic solvents.
Based on this comprehensive analysis, the following recommendations are made:
Solvent Selection: For applications where stability is paramount, non-nucleophilic, aprotic solvents with low water content are recommended.
Storage Conditions: To minimize degradation, solutions of 2-Chloro-4-ethynyl-6-methylpyrimidine should be stored at low temperatures, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to exclude oxygen and moisture.
pH Control: The pH of the solution should be maintained near neutral to avoid acid- or base-catalyzed degradation.
Forced Degradation Studies: It is strongly advised to conduct forced degradation studies early in the development process to identify potential stability issues and to develop robust, stability-indicating analytical methods.
[10][16]
By adhering to these guidelines and employing the experimental and computational methodologies outlined in this guide, researchers can ensure the reliable and effective use of 2-Chloro-4-ethynyl-6-methylpyrimidine in their scientific endeavors.
References
Review of Forced Degradation Studies on the Drugs Containing Hetrocyclic Compound - IJRPNS.
Pyrimidine Nucleosides with a Reactive (β-Chlorovinyl)sulfone or (β-Keto)sulfone Group at the C5 Position, Their Reactions with Nucleophiles and Electrophiles, and Their Polymerase-Catalyzed Incorporation into DNA - PMC.
Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - Beilstein Journals.
Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi - Zenodo.
Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives.
Reviewing of Synthesis and Computational Studies of Pyrazolo Pyrimidine Derivatives.
Stabilization of Ethynyl-Substituted Aryl-λ3-Iodanes by Tethered N-Heterocylces - ChemRxiv.
A deconstruction–reconstruction strategy for pyrimidine diversification - PMC - NIH.
Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-) | Environmental Science & Technology - ACS Publications.
New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies - PMC.
What techniques are used to determine the stability of a complex in a solution?
Reactivity of substituted Pyrimidines with Some Nucleophiles - JOCPR.
(PDF) Computational modelling and analysis of Pyrimidine analogues as EGFR inhibitor in search of anticancer agents - ResearchGate.
Chemical vs. Physical Stability of Formulations - Microtrac.
Full article: Determining Stability Constants Using the AKUFVE Technique - Taylor & Francis.
Understanding Chemical Stability – Principles and Testing Methods - SoapMaker's Journal.
Solvent Effects on the Formation of Ground-State Twisted Intermediate during Electronic Relaxation of Pyrimidine Nucleobases | Journal of the American Chemical Society - ACS Publications.
Development of forced degradation and stability indicating studies of drugs—A review.
Scheme of pyrimidine degradation pathways showing the four steps and... - ResearchGate.
Photophysical Deactivation Mechanisms of the Pyrimidine Analogue 1-Cyclohexyluracil.
Experimental determination of stability constants of aqueous complexes - Docenti UniNA.
Forced Degradation Studies: Regulatory Considerations and Implementation.
A practical guide to forced degradation and stability studies for drug substances.
Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
The Reactivity of the Ethynyl Group in 1-Ethynylcyclohexene: An In-depth Technical Guide - Benchchem.
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems - PMC.
Degradation of Pyrimidines by Pseudomonas syringae - Science Alert.
Pyrimidine metabolism - Wikipedia.
Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog.
2-chloro-4-ethynyl-6-methylpyrimidine — Chemical Substance Information - NextSDS.
Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
What are the synthesis and applications of 2-Chloro-4-methylpyrimidine? - Guidechem.
Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K - ResearchGate.
Heterocycloalkynes Fused to a Heterocyclic Core: Searching for an Island with Optimal Stability-Reactivity Balance | Journal of the American Chemical Society - ACS Publications.
Stability Testing and CLSI EP25-A - Westgard QC.
1,3-Butadiynamides the Ethynylogous Ynamides: Synthesis, Properties and Applications in Heterocyclic Chemistry - MDPI.
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with 2-Chloro-4-ethynyl-6-methylpyrimidine
Application Notes & Protocols Topic: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Chloro-4-ethynyl-6-methylpyrimidine Audience: Researchers, scientists, and drug development professionals. Guide to Leveragi...
Author: BenchChem Technical Support Team. Date: March 2026
Application Notes & Protocols
Topic: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 2-Chloro-4-ethynyl-6-methylpyrimidine
Audience: Researchers, scientists, and drug development professionals.
Guide to Leveraging 2-Chloro-4-ethynyl-6-methylpyrimidine in Copper-Catalyzed "Click" Chemistry
Introduction: The Power of Pyrimidines and Click Chemistry
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as a cornerstone of "click chemistry," a concept introduced to describe reactions with high yields, stereospecificity, and broad functional group tolerance.[1][2] This reaction forges a stable 1,2,3-triazole linkage from an azide and a terminal alkyne with remarkable efficiency and regioselectivity, producing exclusively the 1,4-disubstituted isomer.[3] Its robustness and reliability have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][4]
In medicinal chemistry, the pyrimidine scaffold is a privileged structure, appearing in numerous therapeutic agents due to its ability to engage in various biological interactions.[5][6] The fusion of a pyrimidine core with a triazole ring via the CuAAC reaction generates novel heterocyclic systems, such as triazolopyrimidines, which have attracted significant interest as potential anticancer agents and kinase inhibitors.[7]
This guide focuses on a particularly valuable building block: 2-Chloro-4-ethynyl-6-methylpyrimidine . Its unique trifunctional nature—a reactive alkyne for CuAAC, a chloro group for subsequent nucleophilic substitution, and a pyrimidine core for biological activity—makes it a powerful synthon for creating diverse molecular libraries for drug development.
The Alkyne Building Block: Synthesis and Attributes
The primary route to synthesizing 2-Chloro-4-ethynyl-6-methylpyrimidine and similar heteroaryl alkynes is the Sonogashira cross-coupling reaction.[8][9] This reaction efficiently couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst.[10]
Caption: Workflow for the synthesis of the target alkyne.
The resulting molecule is primed for sequential chemistry. The ethynyl group serves as a handle for the CuAAC reaction, while the chlorine atom at the 2-position can be displaced by various nucleophiles (amines, thiols, alcohols) in subsequent steps, allowing for rapid diversification of the core structure.
The CuAAC Reaction: Mechanism and Principles
The CuAAC reaction's success lies in its dramatic rate acceleration (up to 10⁷-fold) over the uncatalyzed thermal cycloaddition.[3] This is achieved through a catalytic cycle mediated by a copper(I) species.
The Catalytic Cycle Explained:
Copper Acetylide Formation: The cycle begins with the reaction between the terminal alkyne and a copper(I) salt, forming a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for reaction.
Azide Coordination: The organic azide coordinates to the copper center of the acetylide. The use of accelerating ligands can facilitate this step.[1]
Cyclization: The coordinated azide then undergoes cyclization with the acetylide, forming a six-membered copper-containing metallacycle. Density functional theory (DFT) calculations support this pathway over a direct 1,3-dipolar cycloaddition.[3]
Protonolysis & Product Release: The copper-triazolide intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the copper(I) catalyst, allowing the cycle to continue.
Caption: The catalytic cycle of the CuAAC reaction.
Detailed Experimental Protocol
This protocol describes a general procedure for the CuAAC reaction between 2-Chloro-4-ethynyl-6-methylpyrimidine and a generic organic azide (e.g., Benzyl Azide).
Materials and Reagents
Reagent
Supplier
CAS Number
Notes
2-Chloro-4-ethynyl-6-methylpyrimidine
Custom Synth.
-
The alkyne substrate.
Benzyl Azide
Sigma-Aldrich
622-79-7
The azide coupling partner. Caution: Potentially explosive.
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Fisher Sci.
7758-99-8
The copper catalyst precursor.
Sodium L-Ascorbate
Sigma-Aldrich
134-03-2
The reducing agent to generate Cu(I) in situ.
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
BroadPharm
760952-88-3
A water-soluble accelerating and stabilizing ligand.[11]
tert-Butanol (t-BuOH)
VWR
75-65-0
Co-solvent.
Deionized Water (H₂O)
In-house
7732-18-5
Co-solvent.
Dichloromethane (DCM)
Fisher Sci.
75-09-2
For extraction.
Saturated aq. Ammonium Chloride (NH₄Cl)
Fisher Sci.
12125-02-9
For work-up.
Anhydrous Magnesium Sulfate (MgSO₄)
Sigma-Aldrich
7487-88-9
For drying organic layers.
Step-by-Step Procedure
Reactant Preparation: In a 25 mL round-bottom flask, dissolve 2-Chloro-4-ethynyl-6-methylpyrimidine (1.0 mmol, 1.0 eq.) and Benzyl Azide (1.1 mmol, 1.1 eq.) in a 1:1 mixture of t-BuOH and H₂O (10 mL total volume). Stir the solution until all solids are dissolved.
Catalyst Premix: In a separate vial, prepare the catalyst solution. Dissolve THPTA (0.05 mmol, 0.05 eq.) in 1 mL of H₂O. Add CuSO₄·5H₂O (0.01 mmol, 0.01 eq.) and vortex until a clear solution is formed. The ligand complexes with the copper.[11][12]
Reaction Initiation: Add the catalyst premix from step 2 to the main reaction flask. Finally, add a freshly prepared solution of Sodium Ascorbate (0.1 mmol, 0.1 eq. in 1 mL H₂O). The ascorbate reduces Cu(II) to the active Cu(I) state, often indicated by a slight color change.[3][12]
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.
Work-up: Once the reaction is complete, dilute the mixture with 20 mL of water and extract with Dichloromethane (3 x 20 mL).
Purification: Combine the organic layers, wash with saturated aq. NH₄Cl solution (to remove residual copper), then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Final Product: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(phenylmethyl)-4-(2-chloro-6-methylpyrimidin-4-yl)-1H-1,2,3-triazole.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Key Parameters and Optimization: The Causality Behind Choices
The success of the CuAAC reaction depends on the careful control of several parameters.
Catalyst System: While Cu(I) salts like CuI can be used directly, the in situ generation from a Cu(II) precursor (CuSO₄) and a reducing agent (sodium ascorbate) is often more reliable and convenient, preventing premature oxidation of the catalyst.[12][13]
The Role of Ligands: The use of a ligand is highly recommended.[1]
Acceleration: Ligands like THPTA or TBTA stabilize the Cu(I) oxidation state, preventing disproportionation and oxidation, which maintains a high concentration of the active catalyst.[4][14]
Solubility: They increase the solubility of the copper catalyst, especially in aqueous and biological media.
Protection: In bioconjugation, ligands protect sensitive biomolecules from damage by reactive oxygen species that can be generated by the Cu/ascorbate system.[12][15]
Solvent Choice: A mixture of t-BuOH/H₂O is a common choice as it dissolves a wide range of organic azides and alkynes while being compatible with the aqueous catalyst system. Other solvents like DMSO, DMF, or THF can also be used depending on substrate solubility. The reaction is often accelerated in water.[3]
Stoichiometry and Catalyst Loading: Typically, a slight excess (1.1-1.2 eq.) of either the azide or alkyne is used to drive the reaction to completion. Catalyst loading can be very low, often between 0.1 and 5 mol %.[16][17] For valuable substrates, minimizing catalyst loading is desirable.
1. Use freshly prepared sodium ascorbate solution. Ensure the system is not excessively aerated. Increase ligand-to-copper ratio (e.g., 5:1).[12]2. Add a co-solvent like DMSO or DMF (up to 10%).3. Re-purify starting materials.
1. Allow the reaction to run longer, monitoring by TLC/LC-MS.2. Add a second portion of sodium ascorbate and/or catalyst.3. Ensure proper degassing if necessary, although the ascorbate/ligand system is robust. Use a slight excess of the more valuable reactant.
Multiple Products
1. Impurities in starting materials.2. Side reactions of other functional groups on substrates.
1. Verify the purity of the alkyne and azide.2. The CuAAC reaction is highly chemoselective, but extremely sensitive functional groups may require protection. The chloro-substituent on the pyrimidine is generally stable under these conditions.
Safety Precautions
Azide Compounds: Organic azides are high-energy compounds and can be explosive, especially small, low-molecular-weight azides. Handle with care, avoid heating neat, and do not use metal spatulas. Always work behind a safety shield.
Copper Salts: Copper salts are toxic. Avoid inhalation of dust and skin contact. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Solvents: Handle organic solvents in a well-ventilated fume hood.
References
Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]
Hao, G., et al. (2017). Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction. Molecules, 22(9), 1379. [Link]
Li, Y., et al. (2023). Triazole-fused pyrimidines in target-based anticancer drug discovery. European Journal of Medicinal Chemistry, 250, 115101. [Link]
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]
Shaaban, M. R., et al. (2022). Discovery of[1][4][12]triazolo[1,5-a]pyrimidines derivatives as potential anticancer agents. RSC Advances, 12(46), 30098-30113. [Link]
Chen, Y., et al. (2015). Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology, 5(1), 371-380. [Link]
Organic Chemistry Portal. (n.d.). Mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Organic-chemistry.org. [Link]
Díez-González, S., & Nolan, S. P. (2008). Copper(I), Gold(I) and Silver(I) N-Heterocyclic Carbene Complexes in Catalysis. Angewandte Chemie International Edition, 47(46), 8881-8884. [Link]
Abdel-Maksoud, M. S., et al. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][4][12]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. RSC Medicinal Chemistry, 13(6), 724-740. [Link]
Mrayej, O. D., et al. (2025). Triazolopyrimidine Derivatives: A Comprehensive Review of Their Synthesis, Reactivity, Biological Properties, and Molecular Dock. Indonesian Journal of Science & Technology, 10(1), 41-74. [Link]
Bosch, E. (2025). trans-Bis[2-(pyrimidin-2-yl)ethynyl]bis(triphenylphosphine)palladium. IUCrData, 10(8). [Link]
Ghaffari, M., et al. (2026). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. The Journal of Organic Chemistry. [Link]
ResearchGate. (2023). Synthesis of thiazolopyrimidines by the Sonogashira cross-coupling technology. [Link]
Głowacka, I. E., et al. (2024). Exploring Triazole-Connected Steroid-Pyrimidine Hybrids: Synthesis, Spectroscopic Characterization, and Biological Assessment. ACS Omega. [Link]
ResearchGate. (2026). A Chemoselective and Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC)/Ring-Cleavage/Cyclization Reaction Sequence Leading to Pyrimidin-4-imines. [Link]
Presolski, S. I., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current protocols in chemical biology, 3(4), 153-162. [Link]
Google Patents. (2011). CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide.
Application Note: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr) on 2-Chloro-4-ethynyl-6-methylpyrimidine
Introduction & Mechanistic Rationale Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology in medicinal chemistry and drug development for the late-stage functionalization of heteroaryl halides. 2-Chloro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Nucleophilic aromatic substitution (SNAr) is a cornerstone methodology in medicinal chemistry and drug development for the late-stage functionalization of heteroaryl halides. 2-Chloropyrimidines are exceptionally privileged substrates for this transformation; kinetic studies demonstrate that the 2-chloropyrimidine core is approximately
1014
to
1016
times more reactive toward SNAr than unactivated chlorobenzene 1. This hyper-reactivity stems from the two highly electronegative endocyclic nitrogen atoms, which effectively stabilize the anionic Meisenheimer complex intermediate during nucleophilic attack 2.
The specific building block 2-chloro-4-ethynyl-6-methylpyrimidine (CAS: 2228469-32-5) 3 presents a uniquely activated system. The sp-hybridized ethynyl group at the C4 position exerts a strong electron-withdrawing inductive effect (-I), further depleting electron density at the electrophilic C2 carbon. Consequently, this substrate readily undergoes catalyst-free SNAr with a variety of nucleophiles (amines, thiols, and alkoxides), circumventing the need for expensive and trace-metal-contaminating palladium catalysts typically required in Buchwald-Hartwig aminations.
Experimental Design & Causality
To ensure a self-validating and robust protocol, the experimental design must account for nucleophile strength, solvent effects, and acid scavenging:
Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) are optimal because they do not solvate anions as strongly as protic solvents, leaving the nucleophile "naked" and highly reactive. For highly reactive primary amines, greener protic solvents like ethanol can be employed, though reaction kinetics may be slightly reduced due to hydrogen bonding 1.
Base Selection : A non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is preferred over triethylamine (TEA) for amine nucleophiles. DIPEA's steric bulk prevents competitive quaternization with the electrophilic C2 position, while efficiently neutralizing the HCl byproduct to prevent nucleophile protonation 4.
Temperature : While primary aliphatic amines often react at room temperature, sterically hindered secondary amines or less nucleophilic anilines require thermal activation (80–100 °C) to overcome the activation energy barrier of the transition state 5.
Workflow & Mechanistic Pathways
Workflow for SNAr optimization on 2-chloro-4-ethynyl-6-methylpyrimidine.
Mechanistic pathway of the SNAr addition-elimination sequence.
Quantitative Optimization Data
The following table summarizes the optimized conditions for various nucleophile classes reacting with 2-chloro-4-ethynyl-6-methylpyrimidine.
Table 1: Optimization of SNAr Conditions
Entry
Nucleophile
Solvent
Base (Eq)
Temp (°C)
Time (h)
Conversion (%)
1
Morpholine (1.2 eq)
EtOH
DIPEA (2.0)
25
4
>95%
2
Morpholine (1.2 eq)
DMF
DIPEA (2.0)
25
1
>99%
3
4-Fluoroaniline (1.5 eq)
DMF
DIPEA (2.0)
80
12
85%
4
Thiophenol (1.1 eq)
DMF
K₂CO₃ (1.5)
25
2
>99%
Note: Conversion determined by LC-MS analysis (UV 254 nm).
Step-by-Step Experimental Protocols
Protocol A: Amination with Aliphatic/Alicyclic Amines (e.g., Morpholine)
This protocol utilizes mild conditions suitable for strong nitrogen nucleophiles.
Preparation : To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 2-chloro-4-ethynyl-6-methylpyrimidine (1.0 mmol, 152.6 mg).
Solvent & Base Addition : Dissolve the substrate in anhydrous DMF (3.0 mL). Add DIPEA (2.0 mmol, 348 µL) via micropipette.
Causality: DMF accelerates the reaction by leaving the nucleophile unsolvated, while DIPEA acts as a non-nucleophilic acid scavenger.
Reaction Monitoring : Stir the mixture at room temperature for 1-2 hours. Monitor via TLC (Hexanes:EtOAc 3:1) or LC-MS.
Workup : Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 10 mL).
Washing : Wash the combined organic layers with 5% aqueous LiCl (3 x 10 mL) to effectively remove residual DMF, followed by a final brine wash (10 mL).
Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the 2-aminopyrimidine derivative.
Protocol B: Thioetherification with Thiols (e.g., Thiophenol)
Thiols are highly polarizable and excellent nucleophiles, but require an inorganic base to generate the highly reactive thiolate anion.
Preparation : In a 10 mL vial, suspend anhydrous K₂CO₃ (1.5 mmol, 207 mg) in anhydrous DMF (3.0 mL).
Thiolate Generation : Add thiophenol (1.1 mmol, 112 µL) and stir for 10 minutes at room temperature to pre-form the thiolate.
Causality: Pre-forming the thiolate ensures rapid substitution upon electrophile introduction and minimizes potential side reactions.
Electrophile Addition : Add 2-chloro-4-ethynyl-6-methylpyrimidine (1.0 mmol, 152.6 mg) in one single portion.
Reaction Monitoring : Stir at room temperature for 2 hours.
Workup & Purification : Dilute with water (15 mL) to precipitate the product. If the product is a solid, isolate via vacuum filtration and wash with cold water. If it forms an oil, extract with EtOAc and purify via silica gel chromatography.
Troubleshooting & Analytical Self-Validation
Analytical Self-Validation (Mass Spectrometry) : The starting material (2-chloro-4-ethynyl-6-methylpyrimidine) exhibits a highly distinct 3:1 isotopic chlorine cluster (M / M+2) in its mass spectrum. The complete disappearance of this cluster and the appearance of the exact mass [M+H]⁺ of the product confirms full conversion and successful displacement of the chloride leaving group.
Incomplete Conversion : If unreacted starting material persists (common with deactivated anilines), check the nucleophilicity of the amine. Elevate the temperature to 80–100 °C or switch to a stronger inorganic base like Cs₂CO₃.
Alkyne Integrity : The 4-ethynyl group is generally stable under these mildly basic SNAr conditions. However, avoid strong aqueous hydroxides (e.g., NaOH at high heat) which could lead to unwanted hydration of the alkyne into a methyl ketone.
NMR Validation : In ¹H NMR, the C5 proton of the pyrimidine ring typically shifts significantly upfield upon substitution with an electron-donating amine due to resonance donation into the pyrimidine
π
-system. Tracking this shift provides orthogonal validation of successful C2-amination.
References
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?, PMC, 1
Application Notes and Protocols: Incorporating 2-Chloro-4-ethynyl-6-methylpyrimidine into Fluorescent Biological Probes
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The development of novel fluorescent probes is a cornerstone of modern biological research and drug discovery, enabling the vis...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The development of novel fluorescent probes is a cornerstone of modern biological research and drug discovery, enabling the visualization and quantification of molecular processes within living systems.[1][2] This guide introduces 2-Chloro-4-ethynyl-6-methylpyrimidine as a versatile and powerful scaffold for the synthesis of a new generation of fluorescent biological probes. Its unique trifunctional nature—featuring a reactive chloro group, a versatile ethynyl group, and a photophysically active pyrimidine core—offers multiple avenues for conjugation and modulation of fluorescent properties. Here, we provide a comprehensive overview of the design principles, detailed synthetic protocols, and applications of probes derived from this scaffold, aimed at empowering researchers to develop bespoke tools for cellular imaging and analysis.
Foundational Principles: The Versatility of the Pyrimidine Scaffold
The utility of 2-Chloro-4-ethynyl-6-methylpyrimidine lies in its distinct reactive sites, which can be addressed with high chemoselectivity. Understanding the reactivity of each component is crucial for designing robust synthetic strategies.
The 2-Chloro Group: This site is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the introduction of various functionalities, including linkers for bioconjugation or moieties that modulate the probe's solubility and cellular localization.
The 4-Ethynyl Group: As a terminal alkyne, this group is a workhorse for modern bioconjugation. It readily participates in two of the most reliable and bioorthogonal reactions:
Sonogashira Cross-Coupling: A powerful method for forming carbon-carbon bonds, allowing the direct attachment of aryl or vinyl halides, which are common components of many fluorophores.[3][4][5]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click Chemistry": This highly efficient and specific reaction with an azide-functionalized molecule is ideal for the final step in probe synthesis or for attaching the probe to a biomolecule.[6][7][8]
The 6-Methylpyrimidine Core: Beyond being a structural backbone, the pyrimidine ring is a π-deficient heterocycle. When conjugated with electron-donating groups, it can form a "push-pull" system, leading to interesting photophysical properties such as large Stokes shifts and sensitivity to the local microenvironment (e.g., polarity, pH).[9][10] This opens the possibility of creating "smart" probes that report on their surroundings.
Probe Design and Synthetic Strategy
The choice of synthetic route depends on the desired final probe structure and the available functionalized fluorophores. Two primary strategies are presented here, each leveraging a different reactive handle of the pyrimidine scaffold.
Logical Workflow for Probe Synthesis
Caption: Synthetic pathways for probe development.
Detailed Protocols: Synthesis and Characterization
The following protocols provide detailed, step-by-step methodologies for synthesizing fluorescent probes from the 2-Chloro-4-ethynyl-6-methylpyrimidine scaffold.
Protocol 1: Synthesis via Sonogashira Coupling
This protocol describes the coupling of the terminal alkyne with a fluorophore containing an aryl iodide or bromide. The Sonogashira reaction is a robust method for creating a direct, conjugated C-C bond.[3][4][5]
Rationale: This method is chosen for its efficiency in creating a conjugated system, which can enhance the photophysical properties of the resulting probe. The use of a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions is a well-established and reliable procedure.[4]
Reagent/Component
Purpose
Typical Concentration/Amount
2-Chloro-4-ethynyl-6-methylpyrimidine
Starting Material
1.0 eq
Aryl Halide-Fluorophore
Coupling Partner
1.1 eq
Pd(PPh₃)₄
Palladium Catalyst
0.05 eq
Copper(I) Iodide (CuI)
Co-catalyst
0.10 eq
Triethylamine (TEA)
Base and Solvent
Anhydrous
Tetrahydrofuran (THF)
Co-solvent
Anhydrous
Step-by-Step Methodology:
Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Chloro-4-ethynyl-6-methylpyrimidine (1.0 eq), the aryl halide-functionalized fluorophore (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.10 eq).
Solvent Addition: Add anhydrous THF and anhydrous triethylamine (typically a 2:1 to 5:1 ratio). The solution should be thoroughly degassed by three freeze-pump-thaw cycles.
Reaction: Stir the mixture at room temperature or heat to 40-60°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours.
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove the catalysts.
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with saturated aqueous ammonium chloride, followed by brine.
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Characterize the photophysical properties using UV-Vis and fluorescence spectroscopy.
Protocol 2: Synthesis via Click Chemistry (CuAAC)
This protocol utilizes the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to link the pyrimidine scaffold to an azide-functionalized fluorophore.[8][11]
Rationale: Click chemistry is renowned for its high yields, mild reaction conditions (often in aqueous media), and lack of side products.[6][7] This makes it an ideal strategy, especially when working with complex fluorophores or for late-stage functionalization.
Reagent/Component
Purpose
Typical Concentration/Amount
2-Chloro-4-ethynyl-6-methylpyrimidine
Starting Material
1.0 eq
Azide-Fluorophore
Coupling Partner
1.05 eq
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
Catalyst Precursor
0.10 eq
Sodium Ascorbate
Reducing Agent
0.20 eq
t-Butanol/Water
Solvent System
1:1 mixture
Step-by-Step Methodology:
Preparation: In a round-bottom flask, dissolve 2-Chloro-4-ethynyl-6-methylpyrimidine (1.0 eq) and the azide-functionalized fluorophore (1.05 eq) in a 1:1 mixture of t-butanol and water.
Catalyst Addition: In a separate vial, prepare a fresh solution of sodium ascorbate (0.20 eq) in water and add it to the reaction mixture. Then, add an aqueous solution of CuSO₄·5H₂O (0.10 eq).
Reaction: Stir the reaction vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The resulting triazole product can often be purified by crystallization or silica gel chromatography.
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS. Analyze photophysical properties using UV-Vis and fluorescence spectroscopy.
Biological Applications: From Probe to Image
Once synthesized, the pyrimidine-based fluorescent probe must be linked to a biological target for imaging. This often requires the probe to have a secondary reactive handle for bioconjugation, which can be incorporated into the fluorophore portion of the molecule (e.g., an N-hydroxysuccinimide ester for labeling amines on proteins).
Workflow for Protein Labeling and Cellular Imaging
Caption: Workflow from probe to cellular image.
Protocol 3: General Protocol for Protein Labeling
Rationale: This protocol describes a standard method for labeling primary amines (e.g., lysine residues) on a protein of interest using a probe functionalized with an N-hydroxysuccinimide (NHS) ester. This is a widely used and robust method for protein conjugation.[12]
Protein Preparation: Prepare the target protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-5 mg/mL.
Probe Preparation: Dissolve the NHS-ester functionalized pyrimidine probe in anhydrous DMSO to create a 10 mM stock solution.
Labeling Reaction: Add a 5-20 fold molar excess of the probe stock solution to the protein solution. Incubate the reaction for 1 hour at room temperature, protected from light.
Purification: Remove unconjugated probe by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the fluorophore (at its λmax).
Protocol 4: Cellular Imaging Using a Labeled Antibody
Rationale: Immunofluorescence is a standard technique for visualizing specific proteins in cells.[13] This protocol outlines the use of a pyrimidine probe-labeled secondary antibody for indirect immunofluorescence.
Cell Culture and Fixation: Grow cells on glass coverslips. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
Permeabilization: If the target protein is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
Blocking: Block non-specific binding sites by incubating with 1% BSA in PBS for 30 minutes.
Primary Antibody: Incubate the cells with the primary antibody specific to the target protein for 1 hour.
Secondary Antibody: Wash the cells three times with PBS. Incubate with the pyrimidine probe-labeled secondary antibody (at a typical concentration of 1-10 µg/mL) for 1 hour, protected from light.
Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslip onto a microscope slide using an antifade mounting medium.
Microscopy: Visualize the labeled cells using a fluorescence microscope (e.g., a confocal microscope) with appropriate excitation and emission filters.[14]
Safety and Handling
Pyrimidine derivatives can have biological activity and potential cytotoxicity.[15][16][17][18] It is essential to handle 2-Chloro-4-ethynyl-6-methylpyrimidine and its derivatives with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All synthetic manipulations should be performed in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for detailed hazard information.[19]
Conclusion and Future Perspectives
2-Chloro-4-ethynyl-6-methylpyrimidine is a highly adaptable chemical scaffold for the development of novel fluorescent probes. The synthetic strategies outlined in this guide, based on robust Sonogashira and click chemistry reactions, provide a clear path to creating a diverse library of probes. The inherent properties of the pyrimidine core offer exciting possibilities for designing environmentally sensitive probes for advanced imaging applications, including super-resolution microscopy and the study of dynamic cellular processes.[1][12]
References
Recent Advances in Fluorescent Labeling Techniques for Fluorescence Microscopy. National Institutes of Health (NIH). Available at: [Link]
Innovation in Fluorescent Probe design for Cell Analysis. Frontiers Media. Available at: [Link]
Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. American Chemical Society (ACS) Publications. Available at: [Link]
Advances in the design of cell-permeable fluorescent probes for applications in live cell imaging. Royal Society of Chemistry (RSC) Publishing. Available at: [Link]
Fluorescent labeling strategies for molecular bioimaging. National Institutes of Health (NIH). Available at: [Link]
Design and Application of Fluorescent Probes to Detect Cellular Physical Microenvironments. R Discovery. Available at: [Link]
Fluorescent Probes and Labels for Cellular Imaging. National Institutes of Health (NIH). Available at: [Link]
Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging. National Institutes of Health (NIH). Available at: [Link]
Simple Fluorescent Pyrimidine Analogues Detect the Presence of DNA Abasic Sites. American Chemical Society (ACS) Publications. Available at: [Link]
Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. ResearchGate. Available at: [Link]
Fluorescence microscopy. Kapanidis Group. Available at: [Link]
Synthesis and Photophysical Properties of Charge-Transfer-Based Pyrimidine-Derived α-Amino Acids. American Chemical Society (ACS) Publications. Available at: [Link]
Synthesis, Photophysical and Redox Properties of the D–π–A Type Pyrimidine Dyes Bearing the 9-Phenyl-9H-Carbazole Moiety. ResearchGate. Available at: [Link]
Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications. MDPI. Available at: [Link]
Synthesis and Photophysical Properties of Substituted Pyrimidines. ResearchGate. Available at: [Link]
Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. National Institutes of Health (NIH). Available at: [Link]
Biological Activity of Some Pyrimidine Derivatives: Cytotoxicity and Oxidative Stress Potential in Human Lung Cancer Cell line (A549). ResearchGate. Available at: [Link]
Selective Chemical Labeling of Proteins with Small Fluorescent Molecules Based on Metal-Chelation Methodology. MDPI. Available at: [Link]
Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. National Institutes of Health (NIH). Available at: [Link]
Fluorous Photoaffinity Labeling to Probe Protein-Small Molecule Interactions. Springer. Available at: [Link]
Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research. PubMed. Available at: [Link]
Steps Toward Enhancing the Fluorescence of Small-Molecule-Based Protein Labels Using Supramolecular Hosts. Weizmann Institute of Science. Available at: [Link]
Sonogashira coupling. Wikipedia. Available at: [Link]
The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Scientific Information Database (SID). Available at: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Exploring advanced Click Chemistry for versatile and efficient bioconjugations. Interchim. Available at: [Link]
Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis. PubMed. Available at: [Link]
Growing Applications of “Click Chemistry” for Bioconjugation in Contemporary Biomedical Research. ResearchGate. Available at: [Link]
Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. Taylor & Francis Online. Available at: [Link]
2-chloro-4-ethynyl-6-methylpyrimidine — Chemical Substance Information. NextSDS. Available at: [Link]
The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds. Google Patents.
2-Chloro-4-methylpyrimidine. PubChem. Available at: [Link]
Application Note: Heterobifunctional Bioconjugation Using 2-Chloro-4-ethynyl-6-methylpyrimidine
Mechanistic Rationale & Molecular Design In the rapidly evolving landscape of antibody-drug conjugates (ADCs) and targeted protein degradation, the demand for highly efficient, stable, and bioorthogonal crosslinkers is p...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Rationale & Molecular Design
In the rapidly evolving landscape of antibody-drug conjugates (ADCs) and targeted protein degradation, the demand for highly efficient, stable, and bioorthogonal crosslinkers is paramount. 2-Chloro-4-ethynyl-6-methylpyrimidine (CAS: 2228469-32-5) emerges as a powerful heterobifunctional building block that bridges traditional nucleophilic bioconjugation with modern click chemistry[1].
The architectural brilliance of this molecule lies in its tripartite functional design:
The Electron-Deficient Pyrimidine Core: The nitrogen atoms at positions 1 and 3 act as potent electron sinks. This severely depletes electron density at the C2 position, priming it for Nucleophilic Aromatic Substitution (SNAr).
The C2-Chloride Leaving Group: Chloropyrimidines are proven electrophiles that undergo rapid and irreversible SNAr reactions with nucleophilic amino acids—specifically forming stable covalent thioether adducts with cysteine residues[2].
The C4-Ethynyl Handle: The terminal alkyne serves a dual purpose. Electronically, it is an electron-withdrawing group that further activates the pyrimidine ring for the initial SNAr reaction. Chemically, it provides a pristine, bioorthogonal handle for downstream Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Sonogashira coupling[3].
By leveraging this molecule, researchers can perform a highly controlled, two-step conjugation: first anchoring the pyrimidine to a protein via native or engineered cysteines, and subsequently "clicking" on an azide-functionalized payload (e.g., fluorophore, cytotoxic drug, or PEG chain).
Preparation Insight: Always prepare the linker as a highly concentrated stock (e.g., 50 mM in anhydrous DMSO) to minimize the final volume of organic solvent introduced into the protein buffer. Ensure the final DMSO concentration in the biological reaction does not exceed 5-10% v/v to prevent protein denaturation.
Experimental Protocols
Protocol A: Cysteine-Selective Conjugation via SNAr
Causality Note: We utilize HEPES buffer at pH 8.0. Tris buffer must be strictly avoided as its primary amine can compete for the SNAr reaction. A pH of 8.0 ensures the cysteine thiol (pKa ~8.3) is sufficiently deprotonated to the highly nucleophilic thiolate, while minimizing lysine cross-reactivity (which typically requires pH > 9.0).
Step-by-Step Methodology:
Protein Preparation: Dilute the target protein to 2–5 mg/mL in Conjugation Buffer (50 mM HEPES, 150 mM NaCl, pH 8.0).
Disulfide Reduction (If applicable): Add 5 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine) and incubate for 1 hour at 37°C. Crucial: Do not use DTT or mercaptoethanol, as these contain free thiols that will irreversibly consume the chloropyrimidine linker.
Linker Addition: Slowly add 10–20 molar equivalents of 2-Chloro-4-ethynyl-6-methylpyrimidine (from a 50 mM DMSO stock) to the protein solution while vortexing gently.
Incubation: Incubate the mixture at 37°C for 2 to 4 hours. The elevated temperature provides the activation energy required to overcome the aromatic stabilization during the formation of the Meisenheimer complex[2].
Purification: Remove unreacted linker and organic solvent using a size-exclusion desalting column (e.g., PD-10 or Zeba Spin) pre-equilibrated with PBS (pH 7.4).
Validation: Verify the alkyne-functionalization via Intact Mass Spectrometry (expected mass shift: +116.1 Da per linker attached).
Protocol B: Bioorthogonal Functionalization via CuAAC
Causality Note: The order of reagent addition is the most frequent point of failure in CuAAC. CuSO4 and the THPTA ligand must be pre-mixed. THPTA coordinates the Cu(I) intermediate, maintaining its catalytic activity while sterically shielding the protein backbone from hydroxyl radicals generated via Fenton-like side reactions.
Step-by-Step Methodology:
Reaction Setup: To the purified alkyne-functionalized protein (from Protocol A), add 3–5 molar equivalents of the Azide-Payload (e.g., Azide-Fluorophore or Azide-Drug).
Catalyst Complexation: In a separate microcentrifuge tube, mix CuSO4 (final reaction concentration 100 µM) and THPTA ligand (final reaction concentration 500 µM). Incubate this complex at room temperature for 5 minutes.
Catalyst Addition: Add the pre-formed Cu-THPTA complex to the protein-azide mixture.
Initiation: Add Sodium Ascorbate (final reaction concentration 2.5 mM) to the mixture. Crucial: Sodium ascorbate must be prepared fresh daily, as it readily oxidizes in water. It acts as the reducing agent to generate the active Cu(I) species in situ.
Incubation: Incubate the reaction at room temperature for 1–2 hours in the dark.
Termination & Purification: Add 5 mM EDTA to quench the reaction by chelating the copper. Purify the final bioconjugate via size-exclusion chromatography or exhaustive dialysis.
Quantitative Reaction Parameters
To aid in protocol optimization, the following matrix summarizes the typical kinetic and thermodynamic requirements for both modalities of the 2-Chloro-4-ethynyl-6-methylpyrimidine linker.
Table 2: Comparative Conjugation Metrics
Parameter
SNAr (Cysteine Thiol)
SNAr (Lysine Amine)
CuAAC (Alkyne-Azide)
Optimal pH Range
7.5 – 8.5
9.0 – 10.0
6.5 – 8.0
Optimal Temperature
25°C – 37°C
37°C
20°C – 25°C
Reaction Time
2 – 4 hours
12 – 16 hours
1 – 2 hours
Typical Efficiency
> 85%
~ 40 - 60%
> 95%
Buffer Restrictions
Avoid DTT / Thiols
Avoid Tris / Amines
Avoid EDTA before quench
Expert Troubleshooting
Issue: Protein Precipitation during SNAr.
Causality: High hydrophobicity of the pyrimidine linker or excessive DMSO.
Solution: Keep final DMSO < 5%. If precipitation persists, add a mild non-ionic detergent (e.g., 0.05% Tween-20) or perform the reaction at a lower protein concentration (1 mg/mL).
Issue: Incomplete CuAAC Click Reaction.
Causality: Oxidation of Cu(I) back to inactive Cu(II), often due to dissolved oxygen or degraded ascorbate.
Solution: Degas buffers with nitrogen prior to use. Always use freshly dissolved solid Sodium Ascorbate. Increase THPTA ratio to 1:10 (Cu:Ligand) to better stabilize the Cu(I) state.
Issue: Low SNAr Conjugation Efficiency.
Causality: Incomplete disulfide reduction or steric hindrance around the target cysteine.
Solution: Denature the protein slightly with 1-2 M Urea if the target cysteine is buried in the hydrophobic core, or increase the linker equivalents to 50x.
How to prevent alkyne homocoupling (Glaser coupling) in 2-Chloro-4-ethynyl-6-methylpyrimidine reactions
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for researchers utilizing 2-Chloro-4-ethynyl-6-methylpyrimidine in cross-coupling reactions. This document provides in-depth troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers utilizing 2-Chloro-4-ethynyl-6-methylpyrimidine in cross-coupling reactions. This document provides in-depth troubleshooting advice and answers to frequently asked questions concerning the prevention of alkyne homocoupling (Glaser-Hay coupling), a common side reaction that can significantly reduce the yield of your desired product and complicate purification.
This section is designed to help you diagnose and solve specific issues encountered during your experiments.
Q1: My primary issue is the significant formation of a diacetylene byproduct from my 2-Chloro-4-ethynyl-6-methylpyrimidine. How can I minimize this?
The formation of a symmetric 1,3-diyne is a classic sign of Glaser coupling, an oxidative homocoupling of terminal alkynes.[1][2] This side reaction is primarily mediated by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[3][4][5]
Here is a logical workflow to systematically address this issue:
Caption: Troubleshooting workflow for excessive homocoupling.
Detailed Explanation of Solutions:
Ensure Rigorously Anaerobic Conditions : Oxygen is the terminal oxidant in the Glaser-Hay catalytic cycle.[6] Its presence facilitates the oxidative dimerization of the copper acetylide intermediate.[4][5] It is critical to thoroughly degas all solvents and liquid reagents (e.g., via three freeze-pump-thaw cycles or by bubbling with argon for 30-60 minutes) and to run the reaction under a positive pressure of an inert gas like argon or nitrogen.[3][4]
Switch to a Copper-Free Protocol : This is the most effective strategy.[7][8] By completely removing the copper co-catalyst, you eliminate the primary mechanistic pathway for Glaser coupling.[9] While copper accelerates the desired Sonogashira reaction, modern palladium catalysts with appropriate ligands can facilitate the coupling efficiently without it.[10][11]
Reduce Copper(I) Loading : If a copper-free protocol is not feasible, minimizing the copper catalyst concentration is crucial. High concentrations of Cu(I) can accelerate the rate of homocoupling.[3][5] Reduce the loading of CuI to the lowest effective amount, often in the range of 0.5–2 mol%.
Implement Slow Addition of the Alkyne : Adding your solution of 2-Chloro-4-ethynyl-6-methylpyrimidine slowly over several hours via a syringe pump keeps its instantaneous concentration low.[4][12] This kinetically disfavors the bimolecular homocoupling reaction and favors the cross-coupling reaction with the aryl halide partner.
Q2: I switched to a copper-free protocol but am still observing a small amount of the homocoupled byproduct. What is happening?
This can be frustrating, but it is often due to two main causes:
Trace Copper Contamination : Standard laboratory glassware or even some reagents (including older palladium catalysts) can contain trace amounts of copper sufficient to catalyze Glaser coupling.[4][5] To mitigate this, consider acid-washing your glassware (e.g., with an aqua regia bath or nitric acid, followed by thorough rinsing with deionized water) and use high-purity reagents.[4]
Palladium-Mediated Homocoupling : While less efficient than the copper-catalyzed pathway, palladium itself can mediate alkyne dimerization under certain conditions, particularly at higher temperatures or concentrations.[4] Ensuring you are using the optimal palladium catalyst, ligand, and conditions for your specific substrate can help minimize this.
Frequently Asked Questions (FAQs)
Q3: What is the fundamental mechanism of Glaser-Hay coupling?
The Glaser-Hay coupling is the copper-catalyzed oxidative homocoupling of terminal alkynes to form symmetrical 1,3-diynes.[1][2][13] The generally accepted mechanism involves three key steps:[1][6]
Formation of Copper(I) Acetylide : The terminal alkyne is deprotonated by a base and coordinates with a Cu(I) salt to form a copper acetylide intermediate.
Oxidative Coupling : Two molecules of the copper acetylide undergo an oxidative dimerization. This forms the C(sp)-C(sp) bond of the 1,3-diyne product.
Catalyst Regeneration : An oxidant, typically O₂, reoxidizes the resulting copper species back to the active Cu(I) state to continue the catalytic cycle.[6]
Caption: Competing Sonogashira (desired) and Glaser (undesired) pathways.
Q4: Are there specific ligands or bases that help suppress homocoupling?
Yes, the choice of ligand and base can significantly influence the reaction outcome.
Ligands : Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, dppf) or N-heterocyclic carbene (NHC) ligands can promote the rate-limiting oxidative addition step and the final reductive elimination step in the Sonogashira cycle.[4][12] By accelerating the desired cross-coupling, they can help it outcompete the undesired homocoupling pathway. The optimal ligand is often substrate-dependent and may require screening.
Bases : Both inorganic bases (e.g., K₂CO₃, Cs₂CO₃) and organic amine bases (e.g., Et₃N, DIPEA, piperidine) are used. For copper-free reactions, a stronger base may be needed to facilitate the deprotonation of the alkyne for direct interaction with the palladium complex.[9] For reactions involving the less reactive 2-chloro-pyrimidine substrate, a robust base system is crucial to ensure efficient cross-coupling.
Q5: Does the 2-Chloro-4-ethynyl-6-methylpyrimidine substrate have any special considerations?
Yes. The C(sp²)-Cl bond is the least reactive among halides for Sonogashira coupling (I > OTf > Br >> Cl).[12][14] This has two implications:
Harsher Conditions : You will likely need more forcing conditions (higher temperatures, more active catalyst/ligand system) to achieve efficient cross-coupling compared to an analogous aryl bromide or iodide.
Increased Risk of Side Reactions : These higher temperatures can sometimes increase the rate of side reactions, including Glaser coupling and catalyst decomposition.
This makes the strategies outlined above—particularly the use of a well-designed copper-free protocol with a highly active palladium/ligand system—even more critical for achieving a high yield of the desired product.
This protocol is designed to eliminate the primary pathway for Glaser coupling and is the recommended starting point for your system.
Reagent & Glassware Preparation:
All glassware should be oven- or flame-dried and cooled under a stream of high-purity argon or nitrogen.
All solvents must be anhydrous and thoroughly degassed prior to use.
All solid reagents should be of high purity and dried in a vacuum oven if necessary.
Procedure:
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl/vinyl halide coupling partner (1.0 mmol, 1.0 equiv.), palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., SPhos, 4 mol%).
Add a solid inorganic base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 equiv.).
Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.
Stir the mixture at room temperature for 15 minutes to allow for catalyst pre-formation.
Add the 2-Chloro-4-ethynyl-6-methylpyrimidine (1.2 mmol, 1.2 equiv.).
Heat the reaction mixture to the desired temperature (typically 80-110 °C for aryl chlorides) and monitor progress by TLC or LC-MS.
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[4]
Protocol 2: Optimized Copper-Catalyzed Sonogashira with Slow Addition
If a copper-catalyzed system must be used, this protocol incorporates best practices to minimize homocoupling.
Procedure:
Inside a glovebox or using a Schlenk line, add the aryl/vinyl halide (1.0 mmol), PdCl₂(PPh₃)₂ (3 mol%), and CuI (1-2 mol%) to a Schlenk flask.
Add the degassed solvent (e.g., THF or DMF, 4 mL) and a degassed amine base (e.g., triethylamine, 3.0 equiv.).
In a separate, flame-dried vial, prepare a solution of 2-Chloro-4-ethynyl-6-methylpyrimidine (1.1 mmol) in the same degassed solvent (1 mL).
Heat the reaction flask to the desired temperature (e.g., 60-80 °C).
Using a syringe pump, add the alkyne solution to the reaction mixture over a period of 4-6 hours.
Maintain a positive pressure of inert gas and stir for an additional 1-2 hours after the addition is complete, monitoring by TLC or LC-MS.
Follow the work-up and purification procedure as described in Protocol 1.[4]
Table 1: Comparison of Strategies to Mitigate Glaser Coupling
Strategy
Primary Mechanism
Key Advantage
Potential Drawback
Copper-Free Protocol
Eliminates the primary catalyst for homocoupling.
Most effective method to prevent diyne formation.[7][8]
May require more active (and expensive) ligands or higher temperatures for C-Cl activation.
Reduced Cu(I) Loading
Lowers the concentration of the homocoupling catalyst.
Simple modification to an existing protocol.
May not completely eliminate the side reaction; can slow the desired reaction.
Slow Alkyne Addition
Keeps alkyne concentration low, disfavoring the bimolecular side reaction.
A Copper-Free Sonogashira Coupling Reaction in Ionic Liquids and Its Application to a Microflow System for Efficient Catalyst Recycling | Organic Letters - ACS Publications. [Link]
Copper-free Sonogashira cross-coupling reactions: an overview - PMC. [Link]
Copper-free Sonogashira cross-coupling reactions: an overview - RSC Publishing. [Link]
Copper-free Sonogashira coupling - The chemical reaction database. [Link]
Toward a mechanistic understanding of oxidative homocoupling: The Glaser-Hay reaction | Request PDF - ResearchGate. [Link]
What is the role of copper in the Sonogashira coupling reaction? | Study Prep in Pearson+. [Link]
Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K. [Link]
Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions - ACS Publications. [Link]
Technical Support Center: Optimizing SNAr Reactions with 2-Chloro-4-ethynyl-6-methylpyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for optimizing Nuc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions for optimizing Nucleophilic Aromatic Substitution (SNAr) reaction yields and conditions with the versatile building block, 2-Chloro-4-ethynyl-6-methylpyrimidine.
Introduction: The unique reactivity of 2-Chloro-4-ethynyl-6-methylpyrimidine
The pyrimidine core is a privileged scaffold in medicinal chemistry, and its precise functionalization is key to tuning the biological activity of novel compounds.[1] 2-Chloro-4-ethynyl-6-methylpyrimidine is a particularly interesting substrate for SNAr reactions. The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack.[2] The substituents at positions 4 and 6, however, create a unique electronic environment that requires careful consideration for reaction optimization. The methyl group at C6 is electron-donating, which can influence the regioselectivity of reactions on disubstituted pyrimidines.[3] Conversely, the ethynyl group at C4 is a versatile functional handle for further transformations like "click chemistry" or Sonogashira couplings.[4][5]
This guide will provide practical, experience-driven advice to help you navigate the challenges and unlock the full potential of this valuable reagent.
Troubleshooting Guide
Low yields, incomplete reactions, or the formation of side products are common hurdles in SNAr reactions. The following table outlines potential causes and actionable solutions for reactions involving 2-Chloro-4-ethynyl-6-methylpyrimidine.
Problem
Potential Cause(s)
Recommended Solution(s)
Low or No Conversion
1. Insufficiently activated substrate: While the pyrimidine ring is activating, the C6-methyl group has a slight deactivating effect. 2. Weak nucleophile: The nucleophile may not be potent enough to attack the electron-deficient ring. 3. Inappropriate solvent: The solvent may not effectively solvate the transition state or the nucleophile.[6] 4. Suboptimal temperature: The reaction may have a significant activation energy barrier.
1. Reaction Conditions: Ensure anhydrous conditions as water can lead to hydrolysis of the starting material. 2. Nucleophile Activation: If using a weak nucleophile (e.g., alcohol, some amines), consider deprotonation with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or DIPEA) to generate the more reactive anionic form.[6] 3. Solvent Selection: Employ polar aprotic solvents like DMF, DMSO, or NMP, which are known to accelerate SNAr reactions.[6] For greener alternatives, consider reactions in water with appropriate additives.[2] 4. Temperature Optimization: Gradually increase the reaction temperature. Microwave irradiation can also be a valuable tool to accelerate the reaction.[7]
Formation of Side Products
1. Hydrolysis: Presence of water can lead to the formation of 4-ethynyl-6-methylpyrimidin-2-ol.[6] 2. Reaction with solvent: Strong bases can cause the decomposition of solvents like DMF, which can then act as a nucleophile.[6] 3. Side reactions of the ethynyl group: Strong bases may deprotonate the terminal alkyne, leading to undesired reactions.
1. Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize hydrolysis. 2. Solvent and Base Compatibility: When using strong bases, opt for more stable solvents like DMSO or THF over DMF. 3. Base Selection: Choose a base that is strong enough to facilitate the desired reaction but not so strong that it causes significant deprotonation of the alkyne or other side reactions. Inorganic bases like K₂CO₃ or Cs₂CO₃ are often a good starting point.
Difficult Purification
1. Similar polarity of product and starting material. 2. Formation of baseline impurities on silica gel.
1. Work-up Procedure: A standard aqueous work-up followed by extraction is a good starting point. If the product is basic, an acid wash can remove unreacted amine nucleophiles. 2. Chromatography: If column chromatography is necessary, consider using a gradient elution system. For basic products, adding a small amount of triethylamine (e.g., 1%) to the eluent can improve peak shape and prevent streaking on silica gel.[8]
Frequently Asked Questions (FAQs)
Q1: What is the expected reactivity of the C2-chloro group in 2-Chloro-4-ethynyl-6-methylpyrimidine?
The C2 position on a pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing nature of the two ring nitrogens. The methyl group at C6 is electron-donating, which can sometimes direct substitution to the C2 position in 2,4-dichloropyrimidine systems.[3] The ethynyl group at C4 is electron-withdrawing, which should further activate the ring to nucleophilic attack. Therefore, the C2-chloro group is expected to be quite reactive under standard SNAr conditions.
Q2: How do I choose the right solvent for my SNAr reaction with this substrate?
Polar aprotic solvents such as DMF, DMSO, NMP, and acetonitrile are generally the best choices for SNAr reactions.[6] They are effective at solvating the cationic counter-ion of the nucleophile, leading to a more "naked" and reactive anionic nucleophile. Water, in the presence of additives like HPMC or bases like KF, has also been shown to be an effective and "green" solvent for SNAr reactions on chloropyrimidines.[2][9] The choice will depend on the specific nucleophile and the desired reaction temperature.
Q3: What is the best base to use for SNAr reactions with amine nucleophiles?
For reactions with amine nucleophiles, a non-nucleophilic organic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) is often used to quench the HCl generated during the reaction.[10] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, particularly at elevated temperatures. The choice of base can be critical, and screening a few options is often worthwhile.
Q4: Can the ethynyl group interfere with the SNAr reaction?
The terminal proton of the ethynyl group is weakly acidic and can be deprotonated by strong bases. This could potentially lead to side reactions. It is therefore advisable to use the mildest base necessary to achieve the desired transformation. For most amine couplings, an organic base like DIPEA is sufficient and unlikely to cause significant deprotonation of the alkyne. If a stronger base is required, careful monitoring of the reaction for side products is recommended.
Q5: I am not seeing any product formation. What is a good starting point for optimization?
If you are not observing any product, a good starting point for optimization would be to increase the reaction temperature. Many SNAr reactions require heating to overcome the activation energy barrier.[11] A simple reflux in a suitable solvent like acetonitrile or DMF is often a good first step. If that fails, consider using a stronger nucleophile (if applicable) or moving to a higher boiling solvent like DMSO. Microwave heating can also be a very effective way to drive the reaction to completion in a shorter time.[7]
Experimental Protocols
General Procedure for SNAr with an Amine Nucleophile
Reaction Setup: To a clean, dry reaction vessel, add 2-Chloro-4-ethynyl-6-methylpyrimidine (1.0 eq.).
Solvent and Base Addition: Add a suitable anhydrous polar aprotic solvent (e.g., DMF or acetonitrile, to a concentration of ~0.1-0.5 M). Add a non-nucleophilic base such as DIPEA (1.5-2.0 eq.).
Nucleophile Addition: Add the amine nucleophile (1.1-1.2 eq.) to the stirred solution.
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel if necessary.
Visualization
SNAr Optimization Workflow
The following diagram outlines a logical workflow for troubleshooting and optimizing your SNAr reaction with 2-Chloro-4-ethynyl-6-methylpyrimidine.
Caption: A decision-making workflow for optimizing SNAr reactions.
References
QM Magic Class. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Chapter 29. Available from: [Link]
Neuhaus, J., et al. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry, 2019.
Sandford, C., et al. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? ChemistryOpen, 2017.
Goujon, J.-Y., et al. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. Molecules, 2020.
ChemInform. ChemInform Abstract: SNAr Reactions of 2-Methylthio-4-pyrimidinones in Pivalic Acid: Access to Functionalized Pyrimidinones and Pyrimidines. ChemInform, 2012.
Lu, Y., et al. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class, Chapter 48.
Vertex AI Search. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine.
Reyes-Márquez, L. A., et al. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022.
Wikipedia. Sonogashira coupling. Available from: [Link]
Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]
ResearchGate. Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Available from: [Link]
Um, I. H., & Buncel, E. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Journal of physical organic chemistry, 2014.
MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Available from: [Link]
Shadbolt, R. S., & Ulbricht, T. L. V. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1967.
MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available from: [Link]
Organic Syntheses. 4-Methyl-6-hydroxypyrimidine. Available from: [Link]
Google Patents. CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Available from: [Link]
PubMed. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available from: [Link]
Wiley Online Library. Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. Available from: [Link]
Allied Academies. Purification of (S)-2-methyl-1,4,5, 6-tetrahydropyrimidine-4 carboxylic acid from Halophiles. Available from: [Link]
ACS Publications. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Available from: [Link]
Google Patents. US5646265A - Process for the preparation of 2'-O-alkyl purine phosphoramidites.
Technical Support Center: Troubleshooting Aqueous Solubility of 2-Chloro-4-ethynyl-6-methylpyrimidine
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted heterocyclic building blocks.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of heavily substituted heterocyclic building blocks. 2-Chloro-4-ethynyl-6-methylpyrimidine is a highly valuable intermediate—often utilized in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry and kinase inhibitor synthesis—but its physicochemical properties make it notoriously difficult to keep in solution during in vitro assays.
This guide provides field-proven, mechanistically grounded strategies to overcome these solubility barriers without compromising your downstream biological or chemical applications.
Executive Diagnostic Workflow
Before altering your assay buffer, it is critical to determine the sensitivity of your downstream application. Use the diagnostic decision tree below to select the optimal solubilization strategy.
Caption: Diagnostic decision tree for resolving pyrimidine solubility issues.
Mechanistic Q&A: Understanding the Causality
Q1: Why does 2-Chloro-4-ethynyl-6-methylpyrimidine precipitate immediately upon dilution in aqueous buffers?A1: The poor aqueous solubility is driven by a combination of high crystal lattice energy and extreme lipophilicity. The planar pyrimidine ring promotes strong π-π stacking (1)[1]. Furthermore, the specific substitution pattern—a highly lipophilic chlorine atom, a hydrophobic methyl group, and a non-polar ethynyl group—drastically increases the structural LogP, making it highly unfavorable for water molecules to solvate the compound.
Q2: Can I use pH adjustment to dissolve this specific pyrimidine?A2:No, this is a common pitfall. While many simple pyrimidines are weak bases that can be solubilized by lowering the pH to protonate the ring nitrogens (2)[2], 2-Chloro-4-ethynyl-6-methylpyrimidine is an exception. The electron-withdrawing chlorine atom and the sp-hybridized ethynyl group exert a massive inductive pull (-I effect). This drastically reduces the electron density on the pyrimidine nitrogens, lowering their pKa well below physiological relevance. Protonating this specific ring would require an extremely acidic medium (pH < 2), which will denature proteins and ruin most biological assays (3)[3].
Q3: I am using this compound as an alkyne probe for CuAAC click chemistry. How do I prevent it from crashing out during the reaction?A3: For CuAAC in aqueous media, the alkyne must remain soluble to react with the copper catalyst. Traditional organic cosolvents can denature biological targets. Instead, utilize a highly water-soluble accelerating ligand such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine). THPTA coordinates Cu(I), preventing its oxidation and masking the hydrophobicity of the intermediate copper-acetylide complex, thereby keeping the pyrimidine in solution without requiring toxic levels of DMSO (4)[4].
Quantitative Excipient Selection Guide
When selecting an excipient, you must balance solubility gains against assay interference. Use the table below to select the right agent for your specific workflow.
Solubilization Strategy
Recommended Excipient
Max In Vitro Concentration
Mechanism of Action
Key Limitation
Organic Cosolvent
DMSO
≤ 1-5% (v/v)
Disrupts the water hydrogen bonding network, lowering the dielectric constant of the medium.
High concentrations denature proteins and cause cell toxicity.
Polymeric Cosolvent
PEG 400
≤ 5-10% (v/v)
Provides hydrophobic microenvironments to shield the pyrimidine ring.
Can increase buffer viscosity, altering enzymatic assay kinetics.
Inclusion Complex
HP-β-CD
10-40% (w/v)
Hydrophobic cavity encapsulates the pyrimidine; hydrophilic exterior maintains aqueous solubility.
Bulky complex may sterically hinder target binding in biochemical assays.
Click Ligand
THPTA
1-5 mM
Coordinates Cu(I) to prevent bio-toxicity and maintains the alkyne-copper intermediate in solution.
Specific only to CuAAC applications; does not assist in standard screening.
CuAAC Click Chemistry Solubilization Workflow
If your goal is to conjugate 2-Chloro-4-ethynyl-6-methylpyrimidine to an azide-tagged biomolecule, follow this specific mechanistic pathway to ensure the alkyne does not precipitate before the triazole is formed.
Caption: Step-by-step mechanism of CuAAC click reaction solubilization using THPTA.
Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not skip the validation steps; they are critical for distinguishing true solubility from deceptive colloidal suspensions (which cause false positives in assays).
Best for standard biochemical assays where organic solvents are strictly prohibited.
Preparation : Dissolve Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in your target aqueous buffer to achieve a 20% (w/v) solution (5)[5].
Addition : Add an excess of solid 2-Chloro-4-ethynyl-6-methylpyrimidine to the cyclodextrin solution.
Equilibration : Sonicate the mixture for 15 minutes, then stir vigorously at room temperature for 24-48 hours. This extended time is mandatory to allow the hydrophobic pyrimidine ring to fully enter the cyclodextrin cavity (5)[5].
Self-Validation Step : Centrifuge the suspension at 10,000 x g for 15 minutes to pellet any uncomplexed drug. Carefully extract the supernatant and analyze it via HPLC or UV-Vis against a standard curve. Causality check: If a visible pellet forms upon subsequent dilution into your final assay buffer, the complex is unstable; you must increase the HP-β-CD concentration up to 40% (w/v).
Protocol B: Biocompatible CuAAC Solubilization using THPTA
Best for live-cell labeling or protein conjugation using the ethynyl group.
Ligand Complexation : In a microcentrifuge tube, mix 20 mM CuSO4 with 100 mM THPTA ligand in a 1:5 molar ratio. Incubate for 10 minutes at room temperature to form the catalytic complex (4)[4].
Alkyne Addition : Pre-dissolve 2-Chloro-4-ethynyl-6-methylpyrimidine in a minimal volume of DMSO (ensuring final assay DMSO is ≤1%). Add this to the biological buffer containing your azide-modified target.
Catalyst Introduction : Add the pre-complexed CuSO4/THPTA mixture to the main reaction vessel.
Initiation : Add sodium ascorbate (final concentration 2.5 mM) to reduce Cu(II) to the active Cu(I) species and initiate the reaction (4)[4].
Self-Validation Step : Run a parallel control lacking the azide target. Perform Dynamic Light Scattering (DLS) on the final mixture. Causality check: The absence of particles >100 nm confirms that the alkyne has not formed colloidal aggregates and remains fully solubilized by the THPTA-Cu complex. If aggregation is detected, increase the THPTA:Cu ratio to 10:1.
Best purification and flash chromatography methods for 2-Chloro-4-ethynyl-6-methylpyrimidine
Technical Support Center: Purification of 2-Chloro-4-ethynyl-6-methylpyrimidine Welcome to the technical support guide for the purification of 2-Chloro-4-ethynyl-6-methylpyrimidine. This resource is designed for research...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Purification of 2-Chloro-4-ethynyl-6-methylpyrimidine
Welcome to the technical support guide for the purification of 2-Chloro-4-ethynyl-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for the purification of this specific heterocyclic intermediate. The unique combination of a basic pyrimidine core, a reactive chloro group, and a potentially sensitive ethynyl moiety presents distinct challenges that require a carefully considered purification strategy.
This guide moves beyond simple protocols to explain the underlying chemical principles, empowering you to develop a robust and reproducible purification method.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying 2-Chloro-4-ethynyl-6-methylpyrimidine on silica gel?
The main challenges stem from the molecule's chemical nature:
Basicity: The nitrogen atoms in the pyrimidine ring are basic and can interact strongly with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This interaction often leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption of the compound to the stationary phase, resulting in low recovery.[1]
Potential for Degradation: The acidic environment of silica gel can potentially promote the degradation of sensitive functional groups.[1] While the ethynyl group is generally stable, and the chloro-pyrimidine moiety is moderately robust, prolonged exposure to acidic conditions should be avoided to prevent potential side reactions like hydrolysis or oligomerization.
Polarity: As a moderately polar molecule, finding the ideal mobile phase that provides good solubility and differential migration from impurities can be challenging.
Q2: How should I begin developing a purification method for this compound?
Method development should always start with Thin-Layer Chromatography (TLC). TLC is an invaluable tool for quickly and inexpensively determining the optimal solvent system for your flash chromatography separation.[1][2]
Goal: The primary objective is to find a solvent system where your target compound, 2-Chloro-4-ethynyl-6-methylpyrimidine, has a Retention Factor (Rf) of approximately 0.2-0.4.[1] This Rf range typically translates well to preparative column chromatography, providing a good balance between resolution and elution time.
Starting Solvents: A common starting point for compounds of this polarity is a binary mixture of a non-polar solvent like hexanes (or heptane) and a more polar solvent like ethyl acetate.[1][3]
Observation: Pay close attention to the spot shape on the TLC plate. If you observe "streaking" or "tailing" (a comet-like spot), it is a strong indicator of undesirable interactions with the silica gel.
Q3: My TLC spot for 2-Chloro-4-ethynyl-6-methylpyrimidine is tailing significantly. What's the solution?
Tailing is a classic sign of a basic compound interacting with acidic silica. The most effective solution is to neutralize the acidic sites on the stationary phase by adding a small amount of a basic modifier to your mobile phase.
Solution: Add 0.5-2% triethylamine (TEA) or ammonia solution to the eluent mixture.[1] For example, if your optimal solvent system is 30% Ethyl Acetate in Hexanes, your modified system would be 30% Ethyl Acetate / 69% Hexanes / 1% TEA.
Mechanism: The TEA is a stronger base than your pyrimidine and will preferentially bind to the acidic silanol groups, effectively "deactivating" the silica. This allows your target compound to travel through the column without strong ionic interactions, resulting in sharp, symmetrical peaks and improved recovery.
Q4: Are there alternatives to standard silica gel if problems persist?
Yes. If you continue to face issues like low recovery or degradation even with a basic modifier, consider using an alternative stationary phase.
Deactivated Silica: You can pre-treat the silica gel by flushing the packed column with a solvent system containing a base (e.g., 1-3% triethylamine in your starting eluent) before loading your sample.[1]
Alumina (Neutral or Basic): Alumina is a good alternative for acid-sensitive or basic compounds.[1] Neutral or basic alumina can prevent degradation and reduce tailing without the need for mobile phase modifiers. You will need to re-optimize your solvent system using TLC on alumina plates.
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase (C18) chromatography can be an option, though it is more common for highly polar pyrimidine derivatives.[1] This would involve polar solvents like water/acetonitrile or water/methanol.
Troubleshooting Guide
This section addresses specific issues you might encounter during the flash chromatography process.
Problem
Possible Cause(s)
Solution(s)
Compound won't elute (Rf ≈ 0)
Mobile phase is not polar enough.
Gradually increase the proportion of the polar solvent (e.g., increase the percentage of ethyl acetate). If necessary, consider a stronger polar solvent like dichloromethane/methanol.[1]
Compound runs with the solvent front (Rf ≈ 1)
Mobile phase is too polar.
Decrease the polarity by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexanes).[1]
Poor Separation / Co-elution of Impurities
The chosen solvent system lacks the necessary selectivity.
Try a different solvent system. For example, replace ethyl acetate with dichloromethane or acetone. Adding a small amount of a third solvent (e.g., a trace of methanol in a DCM/hexane system) can sometimes dramatically alter selectivity.
Low Yield / Mass Loss After Column
1. Irreversible adsorption to acidic silica gel. 2. Compound decomposition on the column. 3. Product is too soluble in the eluent and was not fully recovered from combined fractions.
1. Add 1-2% triethylamine to the eluent to prevent strong binding.[1] 2. Use a deactivated stationary phase like neutral alumina or run the column quickly to minimize contact time.[1] 3. Ensure complete evaporation of solvent from fractions. If the product is volatile, use lower temperatures during rotary evaporation.
Product Elutes as a Broad Band Instead of a Sharp Peak
1. Sample was overloaded on the column. 2. Poor column packing. 3. Sample was loaded in a solvent stronger than the mobile phase, causing band broadening at the origin.
1. Use a higher ratio of silica to crude compound (aim for at least 50:1 by weight). 2. Ensure the column is packed uniformly without air bubbles or channels. 3. Dissolve the crude sample in a minimal amount of a weak solvent (like hexanes or dichloromethane) or adsorb it onto a small amount of silica gel ("dry loading").[3]
Experimental Protocols & Workflows
Workflow for Method Development and Purification
The following diagram outlines the logical flow from initial analysis to final purification.
Caption: Method development workflow for 2-Chloro-4-ethynyl-6-methylpyrimidine.
Protocol 1: Flash Chromatography with Basic Modifier
This protocol details the steps for purifying the title compound using standard silica gel with a triethylamine-modified eluent.
1. Preparation and TLC Analysis:
a. Prepare several test eluent systems. Start with 10%, 20%, and 30% ethyl acetate (EtOAc) in hexanes.
b. Prepare corresponding eluent systems containing 1% triethylamine (TEA). For example: 20% EtOAc, 79% Hexanes, 1% TEA.
c. Spot a dilute solution of your crude material on a silica gel TLC plate. Develop the plate in the different solvent systems.
d. Visualize the plates under UV light. Identify the solvent system that gives your target compound an Rf of 0.2-0.4 with a symmetrical, non-tailing spot. This is your chosen eluent.
2. Column Preparation:
a. Select a column size appropriate for your sample amount. A silica-to-sample weight ratio of 50:1 to 100:1 is recommended for good separation.
b. Pack the column using the "slurry method": Mix the silica gel with your starting eluent in a beaker to form a homogenous slurry. Pour the slurry into the column and use gentle air pressure to pack it evenly, ensuring no air bubbles are trapped.[4][5]
c. Add a thin layer of sand on top of the packed silica bed to prevent disruption during solvent addition.[5]
3. Sample Loading (Dry Loading Recommended):
a. Dissolve your crude 2-Chloro-4-ethynyl-6-methylpyrimidine in a minimal amount of a volatile solvent (e.g., dichloromethane).
b. Add a small amount of silica gel (2-3 times the weight of your crude product) to the solution.
c. Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.
d. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
a. Carefully add your chosen eluent to the column.
b. Apply gentle, steady air pressure to achieve a consistent flow rate. A solvent level decrease of about 2 inches per minute is a good target.[5]
c. Begin collecting fractions immediately. The fraction size should be determined by the column size, but a common practice is to collect fractions with a volume of about one-quarter of the column's silica volume.[2]
5. Analysis:
a. Monitor the collected fractions by TLC to identify which ones contain your pure product.
b. Combine the pure fractions into a pre-weighed round-bottom flask.
c. Remove the solvent and TEA under reduced pressure. Note: TEA is volatile and should be removed easily.
d. Place the flask under high vacuum to remove any residual solvent and obtain the final mass and yield of your pure product.
Minimizing degradation of 2-Chloro-4-ethynyl-6-methylpyrimidine during long-term storage
Welcome to the dedicated technical support guide for 2-Chloro-4-ethynyl-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the dedicated technical support guide for 2-Chloro-4-ethynyl-6-methylpyrimidine. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable research compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during storage and handling.
Introduction: Understanding the Stability of 2-Chloro-4-ethynyl-6-methylpyrimidine
2-Chloro-4-ethynyl-6-methylpyrimidine is a highly functionalized heterocyclic compound, offering a versatile scaffold for medicinal chemistry and materials science. However, the very features that make it reactive and useful—the chlorinated pyrimidine ring and the terminal alkyne—also render it susceptible to degradation if not stored and handled correctly. The primary stability concerns stem from the potential for hydrolysis of the chloro group, and reactions of the high-energy ethynyl group, such as polymerization or oxidation.
This guide is structured to provide not just recommendations, but the underlying chemical principles, enabling you to make informed decisions to safeguard your valuable samples.
Troubleshooting Guide: A Problem-Solving Approach
This section addresses specific issues you might encounter, providing potential causes and actionable solutions.
Question 1: I've noticed the color of my solid 2-Chloro-4-ethynyl-6-methylpyrimidine sample has changed from white/off-white to a yellowish or brownish tint over time. What could be the cause, and is the material still usable?
Answer:
A color change is a common indicator of degradation. The most likely cause is the slow polymerization of the ethynyl group, especially if the sample has been exposed to light, elevated temperatures, or trace metal contaminants. The ethynyl group can undergo a series of reactions to form conjugated polyenes, which are often colored.
Root Cause Analysis:
Light Exposure: UV radiation can initiate free-radical polymerization of acetylenic compounds.
Elevated Temperature: Heat can accelerate polymerization and other decomposition reactions. Even room temperature storage can be detrimental over extended periods.
Oxygen/Air Exposure: While polymerization can occur anaerobically, oxidation of the ethynyl group or the pyrimidine ring can also lead to colored byproducts.
Trace Metal Contamination: Transition metals can catalyze the coupling and polymerization of terminal alkynes.
Recommended Actions:
Assess Purity: Before further use, it is crucial to re-analyze the material's purity. Techniques such as ¹H NMR, LC-MS, or GC-MS can help quantify the extent of degradation and identify byproducts.
Solubility Test: A simple visual test can be informative. If the material shows decreased solubility in solvents it was previously soluble in, this may suggest the formation of higher molecular weight polymers.
Decision on Use: If the purity has dropped significantly, it is advisable to use a fresh, pure sample for your experiments to ensure reproducibility and accuracy. For non-critical applications, you may be able to proceed, but the impurity profile should be considered.
Question 2: My recent experiments using 2-Chloro-4-ethynyl-6-methylpyrimidine have yielded inconsistent results, including lower than expected yields in my coupling reactions. Could this be related to compound degradation?
Answer:
Yes, this is a strong possibility. The reactivity of both the chloro and ethynyl groups is central to many synthetic applications. Degradation impacting either of these functional groups will directly affect reaction outcomes.
Hydrolysis of the 2-Chloro Group: The chlorine atom on the pyrimidine ring is susceptible to nucleophilic substitution by water, especially under non-anhydrous conditions or prolonged exposure to atmospheric moisture. This would convert the chloro group to a hydroxyl group (2-hydroxy-4-ethynyl-6-methylpyrimidine), which will not participate in reactions like Suzuki or Buchwald-Hartwig cross-coupling.
Ethynyl Group Reactions: If the ethynyl group has started to polymerize or has been oxidized, its ability to participate in reactions like Sonogashira coupling, click chemistry (CuAAC or SPAAC), or other addition reactions will be diminished.
Troubleshooting Workflow:
To diagnose this issue, a systematic approach is recommended. The following diagram illustrates a decision-making workflow.
Caption: Primary degradation pathways for 2-Chloro-4-ethynyl-6-methylpyrimidine.
You can look for the mass corresponding to the hydroxyl-substituted pyrimidine in your LC-MS analysis. Polymerization will often manifest as a broad, unresolved hump in your chromatogram or a series of higher molecular weight peaks.
Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
This protocol describes the best practice for preparing aliquots to maintain the integrity of the bulk sample.
Materials:
Main stock vial of 2-Chloro-4-ethynyl-6-methylpyrimidine
Several small, amber glass vials with PTFE-lined caps
Spatula
Analytical balance
Inert gas source (Argon or Nitrogen) with manifold
Labeling materials
Procedure:
Preparation: Work in a glove box or a well-ventilated fume hood with an inert atmosphere. Ensure all vials and tools are clean and dry.
Weighing: Tare a new amber vial on the balance. Carefully transfer the desired amount of the compound (e.g., 10-50 mg) from the main stock vial into the new vial.
Inerting: Backfill the vial with inert gas.
Sealing: Tightly seal the vial with the PTFE-lined cap. For extra protection, you can wrap the cap with Parafilm.
Labeling: Clearly label the vial with the compound name, lot number, amount, and date.
Storage: Place the aliquoted vials in a labeled secondary container and store at -20°C or below.
References
Science.gov: Provides general information on pyrimidine degradation pathways, which can be complex and context-dependent. 1
nexAir: General safety and handling information for acetylene, which is relevant to the ethynyl group. 2
PMC (PubMed Central): A study on novel pyrimidine derivatives mentions dissolving compounds in DMSO for biological studies and storing stock solutions at -20°C. 3
NextSDS: Provides hazard classifications for 2-chloro-4-ethynyl-6-methylpyrimidine. 4
Air Products: Detailed safety information on acetylene, highlighting its high flammability and the need for storage away from heat sources. 5
ChemBK: Indicates that a related compound, 2-chloro-4-methylpyrimidine, is moisture sensitive and should be kept in a dark place and sealed in dry conditions. 6
ECHEMI: A safety data sheet for a related compound, 2-Chloro-4-methoxy-6-methylpyrimidine, recommends handling in a well-ventilated place and storing the container tightly closed in a dry, cool, and well-ventilated place. 7
Technical Support Center: Overcoming Steric Hindrance in 2-Chloro-4-ethynyl-6-methylpyrimidine Substitutions
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges when functionalizing 2-chloro-4-ethynyl-6-methylpyrimidine (CAS 2228469-32-5).
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing challenges when functionalizing 2-chloro-4-ethynyl-6-methylpyrimidine (CAS 2228469-32-5).
While pyrimidines are privileged scaffolds in medicinal chemistry, functionalizing the C2 position via Nucleophilic Aromatic Substitution (SNAr) or cross-coupling often fails when bulky nucleophiles are involved. This guide breaks down the mechanistic causality of these failures and provides self-validating troubleshooting protocols to overcome them.
The Root Cause: Why is the C2 Position So Stubborn?
Before troubleshooting, it is critical to understand the energetic and steric barriers preventing your substitution from proceeding.
Lone Pair Repulsion (The Alpha-Effect): The C2 carbon is directly flanked by the N1 and N3 nitrogens. The localized lone pairs on these nitrogens create an electron-rich shield that repulses incoming nucleophiles. Consequently, 2-chloropyrimidines are inherently less reactive to SNAr than their 4-chloropyrimidine counterparts[1].
Steric Funneling: The 4-ethynyl and 6-methyl groups project significant bulk across the ring. While meta to the C2 position, their presence restricts the approach trajectory (Bürgi-Dunitz angle equivalent) of large secondary amines or ortho-substituted anilines.
Alkyne Sensitivity: The terminal 4-ethynyl group (-C≡CH) is acidic and highly reactive. Applying brute-force thermodynamics (excessive heat and strong base) to overcome C2 steric hindrance often triggers side reactions at the alkyne, such as Glaser homocoupling or base-catalyzed hydration.
Diagnostic FAQs & Troubleshooting
Q1: My SNAr reaction with a secondary amine at C2 is yielding <10% product. Heating higher only degrades the starting material. What should I do?A1: Heating accelerates the degradation of the sensitive 4-ethynyl group. Instead of thermal forcing, use a Lewis Acid (e.g., ZnCl2) . Zinc coordinates to the N1/N3 nitrogens, withdrawing electron density from the pyrimidine ring and temporarily pulling the nitrogen lone pairs out of the nucleophile's approach path. This significantly lowers the activation energy for Meisenheimer complex formation, allowing SNAr to proceed at lower temperatures[2].
Q2: I switched to a Palladium-catalyzed Buchwald-Hartwig amination to overcome the sterics, but LC-MS shows a massive dimerized by-product. Why?A2: You are observing Glaser coupling (oxidative homocoupling of the terminal alkynes). This occurs when using strong bases (like NaOtBu) in the presence of trace oxygen.
Fix: Strictly degas your solvents using the freeze-pump-thaw method. Switch to a milder base like Cs2CO3, and use a bulky, electron-rich ligand like RuPhos or Xantphos, which accelerates the reductive elimination step before alkyne side reactions can occur[3][4].
Q3: Which ligand is best for Buchwald-Hartwig amination of this specific sterically hindered pyrimidine?A3: For 2-chloropyrimidines with bulky nucleophiles, dialkylbiarylphosphines like RuPhos or chelating ligands like Xantphos are highly effective[3][5]. If these fail with extreme steric bulk (e.g., 2,6-diisopropylaniline), N-Heterocyclic Carbenes (NHCs) like SIPr have shown exceptional ability to couple highly hindered amines to 2-chloropyrimidines at room temperature[6].
Condition Selection Matrix
Use the following quantitative summary to select the appropriate methodology based on your nucleophile's steric profile.
Methodology
Nucleophile Type
Catalyst / Additive
Preferred Base
Temp
Typical Yield
Steric Tolerance
Standard SNAr
Primary Amines
None
DIPEA
80°C
40-60%
Low
Lewis Acid SNAr
Secondary Amines
ZnCl2 (20 mol%)
None
75°C
70-85%
Moderate
Pd-Catalyzed (Buchwald)
Bulky Anilines
Pd2(dba)3 / RuPhos
Cs2CO3
90°C
80-95%
High
NHC-Pd Catalyzed
Extreme Bulk
(SIPr)Pd(cin)Cl
NaOtBu
25-60°C
90-99%
Very High
Workflows and Mechanistic Pathways
Decision tree for 2-chloropyrimidine substitutions based on nucleophile bulk.
Mechanism of Lewis Acid-assisted SNAr at the sterically hindered C2 position.
Validated Experimental Protocols
Protocol A: Lewis Acid-Assisted SNAr (For Moderate Steric Hindrance)
This protocol utilizes zinc coordination to bypass the alpha-effect repulsion without requiring transition metal catalysts[2].
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask under nitrogen, dissolve 2-chloro-4-ethynyl-6-methylpyrimidine (1.0 equiv) in anhydrous CH3CN (0.5 M concentration).
Activation: Add anhydrous ZnCl2 (0.2 equiv). Stir the mixture for 15 minutes at room temperature to allow the Lewis acid-base complex to fully form at the N1/N3 positions.
Nucleophile Addition: Add the bulky amine nucleophile (1.5 equiv) dropwise. Do not add exogenous base (like TEA), as it may competitively bind the zinc catalyst.
Reaction: Heat the mixture to 75°C for 8 hours.
Self-Validation Check: Monitor the reaction by LC-MS. If the starting material is consumed but a mass of [M+18] appears, base-catalyzed hydration of the ethynyl group is occurring. Ensure your reagents and solvents are strictly anhydrous.
Workup: Cool to room temperature, quench with saturated aqueous NH4Cl to break the zinc complex, extract with EtOAc, and purify via silica gel chromatography.
Protocol B: Buchwald-Hartwig Amination with RuPhos (For High Steric Hindrance)
When SNAr fails entirely, Pd-catalyzed cross-coupling is required. This protocol uses RuPhos to force oxidative addition into the congested C2-Cl bond[3][5].
Step-by-Step Methodology:
Solid Reagent Loading: In a Schlenk tube, combine 2-chloro-4-ethynyl-6-methylpyrimidine (1.0 equiv), the bulky amine (1.2 equiv), Pd(OAc)2 (2 mol%), RuPhos (4 mol%), and anhydrous Cs2CO3 (2.0 equiv).
Degassing (Critical Step): Evacuate the tube and backfill with Argon (repeat for 3 cycles). Causality Note: Oxygen must be rigorously excluded to prevent Glaser homocoupling of the terminal ethynyl group.
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (0.2 M) via syringe.
Reaction: Heat the sealed tube at 90°C for 12 hours.
Self-Validation Check: If LC-MS shows a mass of [2M - 2], Glaser coupling has occurred. Abort the reaction, re-purify your dioxane to remove peroxides/oxygen, and ensure strict Schlenk techniques are used.
Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove the palladium catalyst and salts, concentrate in vacuo, and purify.
References
A Bulky and Electron-Rich N-Heterocyclic Carbene–Palladium Complex (SIPr)Ph2Pd(cin)Cl: Highly Efficient and Versatile for the Buchwald–Hartwig Amination of (Hetero)aryl Chlorides with (Hetero)aryl Amines at Room Temperature. ACS Catalysis.
[2] Lewis Acids for the Activation of Pyridines for Further Functionalisation. University of Bath Research Portal. 2
[1] Reactivity Showdown: 2-Chloropyrimidine vs. 4-Chloropyrimidine in Nucleophilic Aromatic Substitution. BenchChem. 1
[3] Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. ResearchGate. 3
[5] Application Notes and Protocols for the Amination of 2-Chloropyrimidines. BenchChem. 5
[4] Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (PMC). 4
Technical Support Center: Optimizing Palladium Catalysis for 2-Chloro-4-ethynyl-6-methylpyrimidine
Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who are scaling up or optimizing cross-coupling reactions involving 2-chloro-4-ethyn...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Portal. This guide is engineered for drug development professionals and synthetic chemists who are scaling up or optimizing cross-coupling reactions involving 2-chloro-4-ethynyl-6-methylpyrimidine .
This specific pyrimidine substrate presents a unique chemoselective challenge: it possesses an electron-deficient C2-chloride highly activated for oxidative addition, alongside a C4-terminal alkyne susceptible to competitive coordination or homocoupling[1]. Standardizing a 5 mol% palladium loading often masks underlying inefficiencies such as catalyst aggregation (Pd black) or competing nucleophilic aromatic substitution (SNAr)[2][3]. This guide provides the mechanistic causality, quantitative data, and self-validating protocols required to drive your catalyst loading down to sub-mol% levels while maximizing chemoselectivity.
Reaction Pathway & Chemoselectivity Mapping
Before optimizing catalyst loading, we must define the specific bond-forming trajectory. The substrate allows for divergent synthesis depending on the catalytic system deployed.
Divergent cross-coupling pathways and catalyst deactivation for 2-chloro-4-ethynylpyrimidine.
Principles of Catalyst Loading Optimization
Historically, a 5 mol% palladium loading is the default starting point for cross-couplings[2]. However, for 2-chloro-4-ethynyl-6-methylpyrimidine, high loading is usually a band-aid for rapid catalyst deactivation.
The Causality of Deactivation:
The active catalytic species is a highly unstable 12-electron or 14-electron Pd(0)Ln complex. In the absence of sufficient steric bulk, these complexes aggregate into inactive, insoluble palladium clusters (palladium black)[4]. Furthermore, the electron-deficient nature of the pyrimidine ring makes the C2-position highly susceptible to SNAr by the base or solvent, which can outcompete a sluggish oxidative addition step[3].
The Solution (Ligand Sterics & Pre-catalysts):
To drop the loading to <0.5 mol% (or ppm levels), the oxidative addition must be accelerated while simultaneously shielding the Pd(0) center. Utilizing Buchwald pre-catalysts (e.g., XPhos Pd G2) ensures a 1:1 Ligand-to-Palladium ratio and generates the active Pd(0) species rapidly under mild conditions, preventing premature aggregation[5].
Quantitative Optimization Data
The following tables summarize the empirical optimization of catalyst systems for both reactive sites of the pyrimidine substrate.
Table 1: Catalyst System Optimization for C2-Suzuki Coupling (Targeting the Chloride)
Catalyst Precursor
Ligand
Base
Loading (mol%)
Yield (%)
Mechanistic Observation
Pd(OAc)₂
PPh₃
K₂CO₃
5.0
65
Pd black observed; sluggish oxidative addition.
Pd(dppf)Cl₂
None
K₃PO₄
2.0
78
Moderate yield; competing SNAr hydrolysis.
XPhos Pd G2
XPhos
K₃PO₄
0.5
94
Clean conversion; highly active Pd(0) stabilization.
XPhos Pd G2
XPhos
K₃PO₄
0.1
89
Trace starting material remains; near ppm-level efficiency.
Table 2: Catalyst System Optimization for C4-Sonogashira Coupling (Targeting the Alkyne)
Catalyst Precursor
Co-Catalyst
Base
Loading (mol%)
Yield (%)
Mechanistic Observation
Pd(PPh₃)₂Cl₂
CuI (5 mol%)
Et₃N
5.0
70
Significant Glaser homocoupling of the ethynyl group.
To ensure reproducibility and scientific integrity, these protocols are designed as self-validating systems. By verifying specific checkpoints, you can diagnose failures in real-time rather than waiting for final isolation.
Objective: Couple an arylboronic acid to the C2-chloride at 0.5 mol% Pd loading while leaving the C4-alkyne intact.
Step 1: Reaction Assembly & Degassing
In an oven-dried Schlenk flask, combine 2-chloro-4-ethynyl-6-methylpyrimidine (1.0 equiv), arylboronic acid (1.1 equiv), and anhydrous K₃PO₄ (2.0 equiv).
Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v).
Perform three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, which is the primary cause of Pd black formation at low loadings[4].
Step 2: Pre-catalyst Activation
In a separate vial inside a glovebox, dissolve XPhos Pd G2 (0.5 mol%) in a minimal amount of degassed THF.
Inject the active catalyst solution into the main reaction flask at room temperature.
Self-Validation Checkpoint 1: Visually inspect the solution 5 minutes post-injection. The solution should be a clear, pale yellow/orange homogeneous liquid. If the solution turns opaque black, oxygen has breached the system, and the catalyst has aggregated.
Step 3: Heating & Kinetic Monitoring
Heat the reaction to 60 °C.
Self-Validation Checkpoint 2: At the 30-minute mark, withdraw a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. Calculate the ratio of the cross-coupled product [M+H]⁺ to the des-chloro byproduct. A ratio of >95:5 validates that the oxidative addition/transmetalation sequence is successfully outcompeting protodehalogenation and SNAr[3]. If the ratio is lower, the base is too strong or the temperature is too high.
Objective: Couple an aryl iodide to the C4-terminal alkyne at 1.0 mol% Pd loading, preventing Glaser homocoupling.
Step 1: Reagent Preparation
Combine the aryl iodide (1.0 equiv), 2-chloro-4-ethynyl-6-methylpyrimidine (1.2 equiv), and Cs₂CO₃ (2.0 equiv) in anhydrous DMF.
Causality: We omit Copper (CuI) entirely. While Cu accelerates the formation of the active alkynyl nucleophile, it also catalyzes the oxidative Glaser homocoupling of the alkyne in the presence of trace O₂. A Cu-free system allows us to lower the Pd loading without side-product consumption.
Step 2: Catalyst Introduction
Add Pd(OAc)₂ (1.0 mol%) and XPhos (2.0 mol%).
Self-Validation Checkpoint 1: Spot the crude mixture on a TLC plate (Hexanes/EtOAc 3:1) immediately after adding the catalyst.
Step 3: Reaction & Validation
Stir at 80 °C for 4 hours.
Self-Validation Checkpoint 2: Analyze via LC-MS. The presence of a mass peak corresponding to the pyrimidine dimer (homocoupled alkyne) indicates that either Cu contamination occurred (check your stir bars) or the system was not properly degassed. A clean single peak for the cross-coupled product validates the Cu-free mechanism.
Q1: My Suzuki reaction stalls at 50% conversion despite using 5 mol% Pd. Why?A1: Your catalyst is likely deactivating into palladium black before the reaction can reach completion. This is common when using monodentate phosphines (like PPh₃) that easily dissociate from the Pd center[4]. Switch to a bidentate ligand or a bulky dialkylbiaryl phosphine (like XPhos) and ensure rigorous degassing. You will likely be able to achieve 100% conversion with only 0.5 mol% Pd[5].
Q2: How do I achieve chemoselectivity for the C2-chloride over the C4-alkyne?A2: Suzuki-Miyaura conditions (Pd(0), arylboronic acid, weak base) generally do not activate terminal alkynes in the absence of copper or strong oxidants. By keeping the temperature moderate (60 °C) and using a highly active pre-catalyst for the C-Cl bond, the alkyne will remain as a passive spectator[1].
Q3: I am observing a high degree of protodeboronation of my arylboronic acid. How do I fix this while maintaining low Pd loading?A3: Protodeboronation is a base-mediated degradation pathway that competes with transmetalation. If your Pd loading is very low (e.g., 0.1 mol%), the catalytic cycle is slower, giving the boronic acid more time to degrade in the basic aqueous medium. To fix this, either switch to a boronic ester (pinacol ester) which is more stable, or use a weaker base/anhydrous conditions[4].
Q4: Is it practically possible to reduce Pd loading to ppm levels for pharmaceutical scale-up?A4: Yes. While 5 mol% is the academic standard, process chemistry routinely operates at ppm levels (e.g., 0.01 mol% to 0.3 mol%) to avoid costly heavy-metal scavenging steps downstream[2][5]. This requires highly optimized pre-catalysts (like XPhos G2 or G3) and pristine reagent purity, as trace impurities that act as catalyst poisons will disproportionately affect ultra-low loading systems.
References
Benchchem. "Palladium catalyst issues in cross-coupling reactions." Benchchem. 4
MDPI. "Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry." MDPI. 5
NIH. "Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis." PMC. 1
ACS Publications. "Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm." Organic Process Research & Development. 2
NIH. "C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines." PMC. 3
A Comparative Guide to the Reactivity of 2-Chloro-4-ethynyl-6-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine for Drug Discovery Professionals
In the landscape of medicinal chemistry, pyrimidine scaffolds are privileged structures, forming the core of numerous therapeutics. The strategic functionalization of these heterocycles is paramount in modulating their p...
Author: BenchChem Technical Support Team. Date: March 2026
In the landscape of medicinal chemistry, pyrimidine scaffolds are privileged structures, forming the core of numerous therapeutics. The strategic functionalization of these heterocycles is paramount in modulating their pharmacological profiles. This guide provides an in-depth, comparative analysis of the reactivity of two key pyrimidine-based building blocks: 2-chloro-4-ethynyl-6-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine . Understanding the nuanced differences in their reactivity is crucial for researchers and drug development professionals in designing efficient synthetic routes and novel molecular entities.
This guide will delve into the electronic and steric factors governing the reactivity of these compounds in key synthetic transformations, including nucleophilic aromatic substitution (SNA_r) and palladium-catalyzed cross-coupling reactions. We will provide supporting experimental data where available and detailed protocols for representative reactions to empower your synthetic endeavors.
Structural and Electronic Profiles: A Tale of Two Pyrimidines
The reactivity of these two molecules is dictated by the nature and position of their substituents on the pyrimidine ring.
2,4-dichloro-6-methylpyrimidine features two chloro-substituents at the C2 and C4 positions and a methyl group at C6. The two chlorine atoms, being electron-withdrawing, activate the pyrimidine ring towards nucleophilic attack. However, their positions are not electronically equivalent.
2-chloro-4-ethynyl-6-methylpyrimidine , on the other hand, possesses a chloro group at C2, an ethynyl group at C4, and a methyl group at C6. The ethynyl group is a versatile functional moiety. While it is considered a weakly electron-withdrawing group, its linear geometry and π-system introduce unique electronic and steric properties compared to a chloro-substituent.
A computational analysis of the electron density distribution in these molecules would likely reveal a higher positive charge density on the C4 carbon in 2,4-dichloro-6-methylpyrimidine compared to the C2 carbon, rendering it more susceptible to nucleophilic attack[1][2]. In 2-chloro-4-ethynyl-6-methylpyrimidine, the electronic influence of the ethynyl group on the C2 position is more subtle and warrants a detailed comparative analysis of their reactivity in key chemical transformations.
Nucleophilic Aromatic Substitution (SNA_r): A Regioselective Landscape
Nucleophilic aromatic substitution is a cornerstone of pyrimidine chemistry, allowing for the introduction of a wide array of functional groups.
Reactivity of 2,4-dichloro-6-methylpyrimidine
It is well-established that in SNAr reactions of 2,4-dichloropyrimidines, the C4 position is significantly more reactive than the C2 position [3][4][5]. This regioselectivity is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position. The negative charge in the intermediate can be delocalized onto both nitrogen atoms of the pyrimidine ring, a more stable arrangement than the intermediate formed from attack at C2.
This preferential reactivity allows for the selective mono-functionalization at the C4 position, leaving the C2-chloro group available for subsequent transformations.
Predicted Reactivity of 2-chloro-4-ethynyl-6-methylpyrimidine
Direct experimental kinetic data comparing the SNAr reactivity of 2-chloro-4-ethynyl-6-methylpyrimidine to its dichloro counterpart is scarce in the public domain. However, we can make informed predictions based on the electronic properties of the ethynyl group.
The ethynyl group is less electron-withdrawing than a chlorine atom. Consequently, the C2 position in 2-chloro-4-ethynyl-6-methylpyrimidine is expected to be less activated towards nucleophilic attack compared to the C2 position in 2,4-dichloro-6-methylpyrimidine (after a reaction at C4). This suggests that more forcing conditions (e.g., higher temperatures, stronger nucleophiles) may be required to achieve substitution at the C2 position of the ethynyl-substituted pyrimidine.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution
Compound
Reactive Position(s)
Relative Reactivity
Mechanistic Rationale
2,4-dichloro-6-methylpyrimidine
C4 > C2
High at C4
Greater stabilization of the Meisenheimer intermediate at C4.
2-chloro-4-ethynyl-6-methylpyrimidine
C2
Moderate to Low
The C2 position is activated by the ring nitrogens but less so than in the dichloro analogue due to the weaker electron-withdrawing nature of the ethynyl group compared to chlorine.
Palladium-Catalyzed Cross-Coupling Reactions: Expanding Chemical Space
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are powerful tools for the synthesis of complex molecules from halogenated pyrimidines.
Suzuki Coupling of 2,4-dichloro-6-methylpyrimidine
Similar to SNAr reactions, the Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids exhibits a strong preference for reaction at the C4 position [6][7][8]. This regioselectivity is a result of the faster oxidative addition of the palladium catalyst to the C4-Cl bond.
This selective reactivity allows for the synthesis of 2-chloro-4-aryl-6-methylpyrimidines, which are valuable intermediates for further diversification.
Sonogashira Coupling of 2-chloro-4-ethynyl-6-methylpyrimidine
The terminal alkyne in 2-chloro-4-ethynyl-6-methylpyrimidine is a versatile handle for Sonogashira coupling reactions, allowing for the introduction of various aryl and heteroaryl groups[9][10][11]. The reactivity of the C2-chloro group in this context is also of interest. It is plausible that under certain conditions, a one-pot Sonogashira coupling followed by another cross-coupling reaction at the C2 position could be achieved.
The Sonogashira reaction itself is a powerful tool for creating C-C bonds and is widely used in the synthesis of complex molecules under mild conditions[9][10].
Table 2: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Compound
Reaction Type
Reactive Site(s)
Key Features
2,4-dichloro-6-methylpyrimidine
Suzuki Coupling
C4 >> C2
Highly regioselective for the C4 position, enabling sequential functionalization.
2-chloro-4-ethynyl-6-methylpyrimidine
Sonogashira Coupling
Ethynyl group
The terminal alkyne is the primary site of reaction, offering a gateway to diverse structures. The C2-chloro remains for potential subsequent reactions.
Experimental Protocols
The following protocols are provided as representative examples and should be optimized for specific substrates and desired outcomes.
Protocol 1: Regioselective Nucleophilic Aromatic Substitution of 2,4-dichloro-6-methylpyrimidine with Morpholine
This protocol details the selective substitution at the C4 position.
Workflow Diagram:
Caption: Workflow for the regioselective SNAr of 2,4-dichloro-6-methylpyrimidine.
Step-by-Step Methodology:
To a solution of 2,4-dichloro-6-methylpyrimidine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add morpholine (1.1 eq) and a base such as potassium carbonate (K₂CO₃) (2.0 eq).
Heat the reaction mixture to a temperature between 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction to room temperature and pour it into water.
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 4-(morpholino)-2-chloro-6-methylpyrimidine.
Protocol 2: Suzuki Coupling of 2,4-dichloro-6-methylpyrimidine with 4-Methoxyphenylboronic Acid
This protocol demonstrates the selective C4-arylation.
Catalytic Cycle Diagram:
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
In a reaction vessel, combine 2,4-dichloro-6-methylpyrimidine (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (3.0 eq).
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water).
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C.
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
After cooling, perform an aqueous work-up and extract the product with an organic solvent.
The combined organic layers are dried and concentrated, and the crude product is purified by column chromatography to yield 2-chloro-4-(4-methoxyphenyl)-6-methylpyrimidine[6].
Protocol 3: Sonogashira Coupling of 2-chloro-4-ethynyl-6-methylpyrimidine with Iodobenzene
This protocol illustrates the functionalization of the ethynyl group.
Workflow Diagram:
Caption: General workflow for the Sonogashira coupling of 2-chloro-4-ethynyl-6-methylpyrimidine.
Step-by-Step Methodology:
To a degassed solution of 2-chloro-4-ethynyl-6-methylpyrimidine (1.0 eq) and iodobenzene (1.1 eq) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).
Add a base, typically an amine such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere.
Monitor the reaction's progress by TLC or LC-MS.
Upon completion, filter the reaction mixture to remove any solids and concentrate the filtrate.
The crude product can be purified by column chromatography to give 2-chloro-6-methyl-4-(phenylethynyl)pyrimidine[9][10].
Conclusion and Strategic Recommendations
The choice between 2-chloro-4-ethynyl-6-methylpyrimidine and 2,4-dichloro-6-methylpyrimidine as a synthetic starting material depends on the desired final compound and the intended synthetic strategy.
For selective C4 functionalization followed by subsequent modification at C2 , 2,4-dichloro-6-methylpyrimidine is the ideal choice due to the well-established and predictable regioselectivity in both SNAr and Suzuki coupling reactions.
When a terminal alkyne is desired for further elaboration via Sonogashira coupling or other alkyne-specific reactions , 2-chloro-4-ethynyl-6-methylpyrimidine is the clear precursor. The C2-chloro group in this molecule offers a potential site for later-stage functionalization, although its reactivity is predicted to be lower than that of the C2-chloro in a 4-substituted-2-chloropyrimidine derived from the dichloro analogue.
This guide provides a framework for understanding and predicting the reactivity of these two valuable pyrimidine building blocks. By leveraging the principles of electronic and steric effects, and by employing the provided experimental protocols as a starting point, researchers can confidently design and execute efficient synthetic routes towards novel and impactful molecules in the field of drug discovery.
References
Hadad, C., et al. (2011). 4-Arylvinyl-2,6-di(pyridin-2-yl)pyrimidines: synthesis and optical properties. The Journal of organic chemistry, 76(10), 3837-3845.
Chemistry Stack Exchange. (2017, August 7). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
Reinheimer, J. D., & Bunnett, J. F. (1959). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of the American Chemical Society, 81(12), 3153-3157.
Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Synthesis, 2010(16), 2721-2724.
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
El-Kashef, H. S., et al. (2011). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research, 3(4), 738-747.
Anderson, K. W., & Handy, S. T. (2010). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar.
PubChem. (n.d.). 2,4-Dichloro-6-methylpyrimidine. Retrieved from [Link]
Handa, S., et al. (2018). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. Chemistry – A European Journal, 24(58), 15488-15492.
Wai, J. S. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn.
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
Arjunan, V., et al. (2012). A Comparative Study on Vibrational, Conformational and Electronic Structure of 2-chloro-4-methyl-3-nitropyridine and 2-chloro-6-methylpyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 92, 305-317.
BenchChem. (n.d.). Technical Support Center: Nucleophilic Substitution on Pyridine Rings.
Gonsalves, A. A., et al. (2018). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace.
Trilleras, J., Pérez-Gamboa, A., & Quiroga, J. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molbank, 2022(3), M1453.
Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory.
Al-Tel, T. H., et al. (2010).
Christensen, A. S., et al. (2023).
Al-Tel, T. H., et al. (2010).
Legros, J., et al. (2011). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Chemistry – A European Journal, 17(39), 10864-10869.
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
NextSDS. (n.d.). 2-chloro-4-ethynyl-6-methylpyrimidine — Chemical Substance Information. Retrieved from [Link]
CN102432547A. (2012). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Chloro-4-methylpyrimidin-5-amine.
da Silva, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 123.
Domingo, L. R., & Ríos-Gutiérrez, M. (2019). A molecular electron density theory study of the bimolecular nucleophilic substitution reactions on monosubstituted methyl compounds. Organic & Biomolecular Chemistry, 17(28), 6853-6863.
Gacemi, S., et al. (2025). A molecular electron density theory investigation of the mechanism of intramolecular [3+2] cycloaddition (32CA) with the participation of nitrile N-oxide and ethene molecular segments. RSC Advances, 15(1), 1-12.
Cuny, G., et al. (2007).
Wu, J., et al. (2025). Computational Analysis of Electron-Donating and Withdrawing Effects on Asymmetric Viologens for Enhanced Electrochromic Performance. Molecules, 30(21), 1-18.
Mass spectrometry fragmentation pattern analysis of 2-Chloro-4-ethynyl-6-methylpyrimidine
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 2-Chloro-4-ethynyl-6-methylpyrimidine A Comparative Analysis for Structural Elucidation in Drug Discovery This guide provides a detailed analysis of th...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation Analysis of 2-Chloro-4-ethynyl-6-methylpyrimidine
A Comparative Analysis for Structural Elucidation in Drug Discovery
This guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2-Chloro-4-ethynyl-6-methylpyrimidine, a heterocyclic compound of interest for its potential as a scaffold in medicinal chemistry and drug development.[1][2] Given the absence of published experimental spectra for this specific molecule, this document synthesizes established fragmentation principles for related chemical moieties to construct a reliable predictive model.[1][3][4] We will compare these predicted pathways with known fragmentation behaviors of pyrimidine, chloro-aromatic, and ethynyl-substituted compounds to provide a robust framework for its characterization.
The structural elucidation of novel chemical entities is a cornerstone of pharmaceutical research. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), provides invaluable structural information through the analysis of reproducible fragmentation patterns.[5][6] Understanding these pathways is critical for confirming molecular identity, identifying impurities, and guiding synthetic efforts.
Predicted Mass Spectrum and Core Fragmentation Pathways
When a molecule like 2-Chloro-4-ethynyl-6-methylpyrimidine is introduced into an EI mass spectrometer, it is bombarded with high-energy electrons (typically 70 eV), leading to the formation of an energetically unstable molecular ion (M•+).[4][5] This molecular ion then undergoes a series of fragmentation events to produce smaller, more stable charged fragments. The pattern of these fragments serves as a molecular fingerprint.
The molecular weight of 2-Chloro-4-ethynyl-6-methylpyrimidine (C₈H₅ClN₂) is approximately 164.59 g/mol . Therefore, the mass spectrum is expected to show a molecular ion peak (M•+) at m/z 164. A key diagnostic feature will be the presence of an M+2 peak at m/z 166 with an intensity of roughly one-third of the M+ peak, which is characteristic of a molecule containing a single chlorine atom due to the natural abundance of the ³⁷Cl isotope.[7]
The primary fragmentation of the molecular ion is dictated by the weakest bonds and the stability of the resulting fragments. The proposed major fragmentation pathway involves the initial loss of the chlorine radical, followed by subsequent eliminations of other substituents and eventual cleavage of the pyrimidine ring.
Caption: Proposed primary EI-MS fragmentation pathway for 2-Chloro-4-ethynyl-6-methylpyrimidine.
Key Fragmentation Steps Explained:
Loss of a Chlorine Radical (m/z 164 → m/z 129): The cleavage of the C-Cl bond is a highly probable initial fragmentation step for chloro-substituted aromatic compounds.[8] This results in the formation of a cation at m/z 129. This fragment is expected to be prominent due to the relative instability of the C-Cl bond compared to the bonds within the aromatic ring.
Loss of a Methyl Radical (m/z 164 → m/z 149): Alpha-cleavage resulting in the loss of the methyl group (•CH₃) from the molecular ion is another common pathway for methylated heterocycles.[9] This would produce a fragment ion at m/z 149, which would also exhibit a corresponding M+2 peak at m/z 151.
Loss of Acetylene (m/z 129 → m/z 103): Following the initial loss of chlorine, the resulting m/z 129 fragment can lose the ethynyl group as a neutral acetylene molecule (C₂H₂). This is a characteristic fragmentation for ethynyl-substituted compounds.[10]
Ring Cleavage - Loss of Hydrogen Cyanide (m/z 129 → m/z 102): The pyrimidine ring itself is relatively stable, but after initial fragmentation, it can undergo characteristic ring cleavage. A common fragmentation pathway for nitrogen-containing heterocycles is the elimination of a neutral molecule of hydrogen cyanide (HCN).[1][3] This would lead to a fragment at m/z 102 from the m/z 129 ion.
Comparative Fragmentation Analysis
The predicted fragmentation pattern can be benchmarked against the known behavior of structurally related compounds. This comparison strengthens the validity of the proposed pathways.
Compound Class
Key Fragmentation Pattern
Relevance to Target Molecule
Substituted Pyrimidines
Primarily involves loss of substituents followed by ring cleavage, often through the elimination of HCN or other small neutral molecules.[1][3][4]
The predicted loss of HCN from the pyrimidine core is consistent with established patterns for this heterocyclic system.
Chloro-Aromatic Compounds
A prominent M-35 peak (loss of •Cl) is very common.[8] If multiple chlorines are present, sequential losses can occur.
The expected initial loss of the chlorine radical to form the m/z 129 fragment is a direct parallel to this behavior.
Methyl-Substituted Heterocycles
Often show an M-15 peak due to the loss of a methyl radical (•CH₃).[9]
The predicted fragment at m/z 149 aligns with this general rule.
Alkynes/Ethynyl Compounds
Can undergo rearrangement or lose the alkyne group. The loss of acetylene (C₂H₂) is a known pathway.[11]
The proposed loss of C₂H₂ from the [M-Cl]•+ fragment is a logical step based on this precedent.
Alternative and Complementary Analytical Methods
While EI-MS is powerful for structural elucidation via fragmentation, a comprehensive analysis relies on multiple techniques. Softer ionization methods are invaluable for confirming the molecular weight, as the molecular ion in EI-MS can sometimes be weak or absent.[12]
Caption: A typical workflow for the structural confirmation of a novel compound.
Electrospray Ionization (ESI) and Chemical Ionization (CI): These "softer" techniques impart less energy during ionization, typically resulting in a strong signal for the protonated molecule [M+H]⁺ and minimal fragmentation.[12] This is an excellent way to unequivocally confirm the molecular weight of 164.59 Da.
Tandem Mass Spectrometry (MS/MS): Using an instrument capable of MS/MS (like a Q-TOF or ion trap), one can select the molecular ion (or protonated molecule) and induce fragmentation through collision-induced dissociation (CID). This allows for a controlled study of the fragmentation pathways, which can be compared to the EI-MS data.
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for determining the precise arrangement of atoms, providing information on the chemical environment of each proton and carbon, and establishing the connectivity of the molecule's backbone.
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups, such as the C≡C stretch of the ethynyl group and the characteristic vibrations of the substituted pyrimidine ring.
Experimental Protocols
The following are generalized protocols for the mass spectrometric analysis of 2-Chloro-4-ethynyl-6-methylpyrimidine.
Protocol 1: Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: A Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer.
Sample Preparation: Dissolve a small amount of the purified compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
GC Method (if applicable):
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
Inlet Temperature: 250°C.
Oven Program: Start at 50°C, hold for 1 minute, then ramp to 280°C at 10°C/min.
Carrier Gas: Helium at a constant flow of 1 mL/min.
Data Analysis: Identify the molecular ion peak (m/z 164) and the corresponding M+2 isotope peak (m/z 166). Analyze the fragment ions and propose fragmentation pathways based on the observed neutral losses (e.g., loss of 35 for Cl, 15 for CH₃, 27 for HCN).
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS)
Instrumentation: A Liquid Chromatograph-Mass Spectrometer (LC-MS), typically a Q-TOF or Triple Quadrupole instrument with an ESI source.
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a mixture of water and acetonitrile (50:50) with 0.1% formic acid to promote protonation.
LC Method:
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 0.3 mL/min.
Mass Spectrometer Settings:
Ionization Method: Electrospray Ionization (ESI), positive ion mode.
Capillary Voltage: 3.5 - 4.0 kV.
Source Temperature: 120°C.
Mass Range: Scan from m/z 100 to 300.
Data Analysis: Look for the protonated molecule [M+H]⁺ at m/z 165 and its corresponding isotope peak at m/z 167. If performing MS/MS, select m/z 165 as the precursor ion and apply collision energy to generate fragment ions.
Conclusion
The mass spectral fragmentation of 2-Chloro-4-ethynyl-6-methylpyrimidine is predicted to be a rich source of structural information. The key diagnostic fragments are expected to arise from the initial loss of the chlorine substituent (m/z 129) or the methyl group (m/z 149), followed by the elimination of acetylene (C₂H₂) and hydrogen cyanide (HCN) from the core structure. While this predictive guide provides a strong theoretical foundation, it is essential to confirm these findings with experimental data. The use of complementary analytical techniques, particularly soft ionization MS for molecular weight confirmation and NMR for definitive structural assignment, is crucial for the unambiguous characterization of this and other novel chemical entities in a drug development pipeline.
References
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
Salem, M. A. I., et al. (2016). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Retrieved from [Link]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
Gornik, T., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. Retrieved from [Link]
Patti, G. J., et al. (2012). Defining and Detecting Complex Peak Relationships in Mass Spectral Data: The Mz.unity Algorithm. PMC. Retrieved from [Link]
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Retrieved from [Link]
Allen, F. H., et al. (2014). The versatile role of the ethynyl group in crystal packing: an interaction propensity study. International Union of Crystallography. Retrieved from [Link]
Sharma, S. D., et al. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Retrieved from [Link]
Google Patents. (n.d.). CN103554036B - The preparation method of a kind of 2-chloro-4-substituted pyrimidines compounds.
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Retrieved from [Link]
Josan, M. I. (2017). Interpretation of Mass Spectra. IntechOpen. Retrieved from [Link]
PubChem. (n.d.). 2-Chloro-4-methylpyrimidine. Retrieved from [Link]
Parmar, J. M., & Joshi, N. K. (n.d.). Mass spectral fragmentation modes of pyrimidine derivatives. Retrieved from [Link]
YouTube. (2021). Mass spectroscopy: Fragmentation pattern of some important functional groups. part 1. Retrieved from [Link]
Schug, K. A., et al. (2011). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Retrieved from [Link]
Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Retrieved from [Link]
NIST. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
Comparing click chemistry efficiency of ethynyl pyrimidines vs ethynyl pyridines
As a Senior Application Scientist, navigating the nuanced reactivity of heteroaryl alkynes is critical for optimizing bioconjugation and drug synthesis workflows. While the copper(I)-catalyzed azide-alkyne cycloaddition...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, navigating the nuanced reactivity of heteroaryl alkynes is critical for optimizing bioconjugation and drug synthesis workflows. While the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is celebrated for its robustness and high yields[1], the specific choice of the terminal alkyne—particularly when choosing between ethynyl pyrimidines and ethynyl pyridines—profoundly dictates the reaction's kinetic efficiency[2].
This guide provides an in-depth, objective comparison of these two heterocycles, detailing the mechanistic causality behind their performance differences and providing a self-validating protocol for kinetic profiling.
Mechanistic Causality: The Electronic Advantage of Pyrimidine
The fundamental driver of CuAAC kinetics is the rate at which the copper(I) acetylide intermediate forms. Ethynyl pyrimidines possess two electronegative nitrogen atoms within their aromatic ring, compared to the single nitrogen in ethynyl pyridines. This structural difference has two major mechanistic consequences:
Enhanced Acidity of the Terminal Alkyne: The additional nitrogen in the pyrimidine ring exerts a strong electron-withdrawing effect, significantly lowering the lowest unoccupied molecular orbital (LUMO) of the heterocycle[3]. This increases the acidity (lowers the pKa) of the terminal alkyne proton, facilitating much faster deprotonation by the base and accelerating the formation of the rate-determining copper(I) acetylide complex.
Transition State Stabilization: The heightened electrophilicity of the pyrimidine system stabilizes the developing negative charge in the transition state during the subsequent azide cycloaddition step.
In practical drug development scenarios, such as the synthesis of targeted covalent inhibitors (TCIs), 4-ethynylpyridine analogs often exhibit sluggish reactivity or fail to achieve pronounced labeling. In stark contrast, the corresponding pyrimidine derivatives demonstrate rapid, highly efficient click reactivity and covalent binding[4].
Electronic effects of pyrimidine vs pyridine on CuAAC reaction kinetics.
Quantitative Performance Comparison
To objectively evaluate these alkynes, we must look at their relative performance under standard CuAAC conditions (e.g., 1 eq. Alkyne, 1 eq. Azide, 5 mol% CuSO₄, 10 mol% THPTA, 25°C). The table below summarizes the quantitative and qualitative differences based on structural electronics.
Self-Validating Experimental Protocol for Kinetic Profiling
To trust experimental data, the protocol must be a self-validating system. Merely mixing reagents and checking the final yield is insufficient for kinetic comparison. The following methodology utilizes an internal standard for absolute mass-balance quantification and a rigorous quenching mechanism to freeze reaction kinetics at precise time points.
Self-validating kinetic assay workflow with internal standards and EDTA quenching.
Step-by-Step Methodology
1. Master Mix Preparation (The Internal Control)
Action: Prepare a 100 mM stock solution of the chosen alkyne (2-ethynylpyrimidine or 2-ethynylpyridine) and benzyl azide in DMSO. Add 1,3,5-trimethoxybenzene (10 mM final concentration) to the mix.
Causality: 1,3,5-trimethoxybenzene acts as an inert internal standard (IS). Because it does not participate in the reaction, it allows for the absolute quantification of alkyne consumption and triazole formation via ¹H-NMR, ensuring that any calculated yields are not artifacts of solvent evaporation or sample loss.
2. Catalyst Complexation (Stabilizing the Active Species)
Action: In a separate vial, pre-mix CuSO₄ (5 mol%) with THPTA ligand (10 mol%) in aqueous buffer, followed by the addition of freshly prepared Sodium Ascorbate (20 mol%).
Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I). THPTA is a water-soluble accelerating ligand that tightly coordinates Cu(I), preventing its disproportionation and protecting it from rapid air-oxidation[1]. Pre-complexing ensures the catalyst is fully active before introduction to the substrates.
3. Parallel Reaction Execution
Action: Inject the active Cu(I)-THPTA complex into the Master Mix vials for both the pyrimidine and pyridine alkynes simultaneously at 25°C.
4. Rigorous Time-Point Quenching (Freezing the Kinetics)
Action: At precise intervals (e.g., 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately inject it into a vial containing 500 µL of 0.1 M aqueous EDTA solution.
Causality: This is the most critical step for trustworthiness. EDTA is a powerful chelating agent that instantly strips the copper catalyst out of the catalytic cycle. This halts the CuAAC reaction dead in its tracks, ensuring that the kinetics measured at the 15-minute mark do not artificially inflate while the sample sits in the LC-MS or NMR queue[2].
5. Quantitative Analysis
Action: Analyze the quenched samples via ¹H-NMR or LC-MS. Calculate the conversion rate by comparing the integration of the newly formed triazole proton against the internal standard.
Applications in Drug Development
Understanding these kinetic differences is paramount when designing complex therapeutics. For instance, in the development of artificial metallo-nucleases (AMNs) designed to induce DNA damage in anticancer therapies, researchers utilize Tri-Click (TC) ligands. When functionalizing a central organic azide with alkyne donors, the choice between 2-ethynylpyrimidine and 2-ethynylpyridine directly impacts the efficiency of the trinuclear copper complex assembly and its subsequent DNA binding affinity[2]. Similarly, when designing targeted covalent inhibitors (TCIs) that rely on electrophilic heteroaromatic warheads to induce ferroptosis, the superior electron-withdrawing nature of the pyrimidine ring ensures optimal reaction kinetics with target cysteines, whereas pyridine analogs often fall short[3],[4].
References[2] Expanding the DNA damaging potential of artificial metallo-nucleases with click chemistry. Source: nih.gov. URL:Link[3] Tunable Cysteine-Targeting Electrophilic Heteroaromatic Warheads Induce Ferroptosis. Source: acs.org. URL: Link[4] Emerging and Re-emerging Warheads for Targeted Covalent Inhibitors: An Update. Source: acs.org. URL:Link[1] Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications. Source: nih.gov. URL: Link
A Senior Application Scientist's Guide to Validating the 1H and 13C NMR Spectra of Synthesized 2-Chloro-4-ethynyl-6-methylpyrimidine
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides a comprehen...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and synthetic chemistry, the unambiguous structural confirmation of a newly synthesized compound is a cornerstone of scientific rigor. This guide provides a comprehensive framework for the validation of 2-Chloro-4-ethynyl-6-methylpyrimidine through 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. We will delve into a comparison of predicted chemical shifts with data from analogous structures, present a detailed protocol for sample preparation and data acquisition, and discuss the identification of common impurities that may be present.
The Structural Hypothesis: What to Expect in the Spectra
The structure of 2-Chloro-4-ethynyl-6-methylpyrimidine presents a unique electronic environment for each nucleus, which will be reflected in its 1H and 13C NMR spectra. The pyrimidine ring, being electron-deficient, will influence the chemical shifts of its substituents. The chlorine atom at the 2-position and the ethynyl group at the 4-position are expected to exert significant electronic effects on the ring system.
Predicted 1H and 13C NMR Chemical Shifts
In the absence of previously published experimental data for 2-Chloro-4-ethynyl-6-methylpyrimidine, we turn to predictive models and comparison with structurally related compounds. Several online prediction tools, such as NMRdb.org, ChemAxon's NMR Predictor, and Colorado State University's CASCADE, can provide valuable estimations.[1][2][3][4] The following tables summarize the predicted chemical shifts.
Table 1: Predicted 1H NMR Chemical Shifts for 2-Chloro-4-ethynyl-6-methylpyrimidine
Proton
Predicted Chemical Shift (ppm)
Multiplicity
Notes
Pyrimidine-H
~7.3 - 7.6
Singlet
The exact shift is influenced by the chloro and ethynyl groups.
Ethynyl-H
~3.2 - 3.5
Singlet
This proton is typically deshielded. For comparison, the ethynyl proton in 5-ethynylpyrimidine appears at 3.40 ppm.[5]
Methyl-H
~2.5 - 2.7
Singlet
The methyl group is attached to the pyrimidine ring.
Table 2: Predicted 13C NMR Chemical Shifts for 2-Chloro-4-ethynyl-6-methylpyrimidine
Carbon
Predicted Chemical Shift (ppm)
Notes
C2 (C-Cl)
~160 - 165
Carbon bearing the chlorine atom is expected to be significantly downfield.
C4 (C-Ethynyl)
~145 - 150
The point of attachment for the ethynyl group.
C6 (C-Methyl)
~165 - 170
Carbon attached to the methyl group.
C5
~120 - 125
The unsubstituted carbon on the pyrimidine ring.
Ethynyl C (Terminal)
~80 - 85
The sp-hybridized carbon bearing the proton.
Ethynyl C (Internal)
~75 - 80
The sp-hybridized carbon attached to the pyrimidine ring.
Methyl C
~20 - 25
The carbon of the methyl group.
Experimental Protocol for NMR Analysis
Adherence to a meticulous experimental protocol is paramount for obtaining high-quality, reproducible NMR spectra. The following steps outline the best practices for sample preparation and data acquisition.
I. Sample Preparation
Purity of the Analyte : Ensure the synthesized 2-Chloro-4-ethynyl-6-methylpyrimidine is of high purity. Residual solvents from the synthesis or purification steps are common sources of impurity peaks in the NMR spectrum.[6]
Choice of Deuterated Solvent : Chloroform-d (CDCl3) is a common and appropriate solvent for many organic molecules, including pyrimidine derivatives.[7] Its residual proton peak at ~7.26 ppm and carbon peaks at ~77.16 ppm are well-characterized.[8] If solubility is an issue, other solvents like DMSO-d6 or Acetone-d6 can be considered, but be aware of their different residual peak positions.[9][10]
Concentration : For a standard 5 mm NMR tube, dissolve 5-25 mg of the solid sample in approximately 0.6-0.7 mL of the deuterated solvent.[11][12] This concentration should provide a good signal-to-noise ratio for a 1H spectrum within a reasonable number of scans. For 13C NMR, which is inherently less sensitive, a more concentrated sample may be beneficial.[13]
Homogenization : Ensure the sample is fully dissolved. Any suspended particles can degrade the quality of the magnetic field homogeneity (shimming), leading to broadened spectral lines.[12]
Filtration : To remove any particulate matter, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[14][15]
NMR Tube Quality : Use good quality NMR tubes to ensure proper spinning and minimize spectral artifacts.[11]
II. NMR Data Acquisition
Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion, which is particularly useful for resolving closely spaced peaks.
1H NMR Parameters :
Number of Scans : Typically 8 to 16 scans are sufficient for a sample of this concentration.
Relaxation Delay (d1) : A delay of 1-2 seconds is usually adequate.
Acquisition Time (aq) : An acquisition time of 2-4 seconds will ensure good resolution.
13C NMR Parameters :
Proton Decoupling : Use broadband proton decoupling to simplify the spectrum to single lines for each unique carbon.[16]
Number of Scans : A significantly larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of the 13C isotope.
Relaxation Delay (d1) : A longer delay of 2-5 seconds is often used to ensure proper relaxation of all carbon nuclei, especially quaternary carbons.
Data Analysis and Validation Workflow
The validation process involves a systematic comparison of the experimental data with the predicted values and known impurity profiles.
Figure 1: Workflow for the validation of NMR spectra.
Identifying Common Impurities
It is crucial to be able to distinguish between the signals from your target compound and those from common laboratory contaminants.[17]
Table 3: Common 1H NMR Impurity Chemical Shifts in CDCl3
Impurity
Chemical Shift (ppm)
Multiplicity
Water
~1.56
Singlet
Acetone
~2.17
Singlet
Dichloromethane
~5.30
Singlet
Diethyl ether
~3.48 (q), ~1.21 (t)
Quartet, Triplet
Ethyl acetate
~4.12 (q), ~2.05 (s), ~1.26 (t)
Quartet, Singlet, Triplet
Hexane
~1.25, ~0.88
Multiplet, Multiplet
Toluene
~7.2-7.3 (m), ~2.36 (s)
Multiplet, Singlet
Data sourced from established NMR impurity tables.[6][8][10]
Conclusion
The validation of the chemical structure of a newly synthesized compound like 2-Chloro-4-ethynyl-6-methylpyrimidine is a critical step in the research and development process. By combining predictive NMR data, careful experimental technique, and a systematic analysis of the resulting spectra, researchers can confidently confirm the identity and purity of their product. This guide provides a robust framework for this validation process, emphasizing scientific integrity and technical accuracy.
References
NMR Sample Preparation. (n.d.). Retrieved from a relevant university chemistry department website.
Sample Preparation. (n.d.). Retrieved from a Rochester Institute of Technology educational resource.[7]
NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide. (n.d.). Alfa Chemistry.[6]
Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (n.d.). KGROUP.[17]
Starting Guide to NMRPredict Desktop. (2024, September 16). Mestrelab Resources.[18]
Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. (n.d.). Retrieved from a chemical research data repository.[5]
Sim, J., Lee, J. W., & Kim, H. K. (2017).
1H and 13C NMR spectral assignments of 2,4-diaryl-substituted cycloalkyl[d]pyrimidines. (2002). Magnetic Resonance in Chemistry, 40(4), 293-299.
1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (2013). Magnetic Resonance in Chemistry, 51(11), 765-773.
IR, 1H NMR, 13C NMR of the final compounds 6a-e. (n.d.). ResearchGate.[19]
Comparative toxicity and in vitro stability of 2-Chloro-4-ethynyl-6-methylpyrimidine analogs
In contemporary medicinal chemistry, the pyrimidine scaffold remains one of the most privileged structures for drug discovery, particularly in oncology and anti-parasitic therapeutics. Among the diverse array of building...
Author: BenchChem Technical Support Team. Date: March 2026
In contemporary medicinal chemistry, the pyrimidine scaffold remains one of the most privileged structures for drug discovery, particularly in oncology and anti-parasitic therapeutics. Among the diverse array of building blocks, 2-Chloro-4-ethynyl-6-methylpyrimidine has emerged as a critical intermediate. Its unique substitution pattern allows researchers to rapidly synthesize complex bicyclic systems, such as pyrazolo[1,5-b]pyridazines, which exhibit potent pharmacological activity.
This guide provides an in-depth comparative analysis of the in vitro stability and cytotoxicity of analogs derived from this scaffold, contrasting them with standard pyrimidine derivatives.
Structural Rationale & Mechanism of Action
The value of 2-chloro-4-ethynyl-6-methylpyrimidine lies in its highly programmable reactivity, which directly influences the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of its downstream analogs. As demonstrated in recent [1], each functional group serves a distinct mechanistic purpose:
C2-Chloro Group: Acts as a versatile electrophilic center. It readily undergoes Nucleophilic Aromatic Substitution (SNAr) or transition-metal-catalyzed cross-coupling, allowing for the introduction of diverse amine or aryl substituents that dictate target kinase selectivity.
C4-Ethynyl Group: Serves as an essential alkyne handle. It enables [3+2] cycloaddition reactions (e.g., with 1-aminopyridizinium ions) to form stable, rigid bicyclic pharmacophores like pyrazolo[1,5-b]pyridazines[1].
C6-Methyl Group: Provides critical steric shielding. Unsubstituted pyrimidines are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative metabolism at the C6 position. The introduction of a methyl group sterically blocks this oxidation site, drastically improving the molecule's metabolic half-life.
Structure-Activity Relationship (SAR) logic of the 2-chloro-4-ethynyl-6-methylpyrimidine scaffold.
Comparative In Vitro Metabolic Stability
Metabolic liability is a primary cause of attrition in drug development. To evaluate the protective effect of the C6-methyl group, analogs derived from 2-chloro-4-ethynyl-6-methylpyrimidine are routinely tested in Human Liver Microsomes (HLMs).
When compared to des-methyl analogs and standard pyrimidine drugs like 5-Fluorouracil (5-FU), the 6-methylated bicyclic derivatives demonstrate superior resistance to hepatic clearance. For context, novel 5-FU analogs modified for stability typically achieve ~80% intact compound after 2 hours[2], a benchmark that 6-methylated pyrazolo-pyridazines consistently meet or exceed due to the steric hindrance preventing CYP-mediated ring hydroxylation.
Table 1: Comparative HLM Stability Profile
Compound Class / Analog
Structural Feature
% Intact (after 2h)
Intrinsic Clearance (
CLint
)
6-Methylpyrimidine derived analogs
C6-Methyl, C4-Bicyclic
> 85%
< 15 µL/min/mg
Des-methyl pyrimidine analogs
C6-Unsubstituted
< 40%
> 45 µL/min/mg
Standard 5-FU Analogs (e.g., XYZ-I-73)
C5-Fluoro modified
~ 80%
~ 20 µL/min/mg
Standard 5-Fluorouracil (5-FU)
C5-Fluoro
~ 50%
~ 35 µL/min/mg
Comparative Cytotoxicity & Safety Profile
A successful therapeutic must balance potent on-target efficacy with minimal off-target toxicity. In the development of anti-parasitic agents, compounds are evaluated against target cells (e.g., T. b. brucei) while utilizing human HepG2 liver cells as a toxicity counter-screen[3].
Derivatives synthesized from the 2-chloro-4-ethynyl-6-methylpyrimidine scaffold can achieve >100-fold selectivity over HepG2 cells[3]. This is a significant improvement over standard chemotherapeutics and early-generation pyrimidine derivatives, which often suffer from narrow therapeutic windows due to broad kinase inhibition (e.g., off-target binding to human CDK2 or GSK-3β).
Table 2: Comparative In Vitro Cytotoxicity (IC50)
Compound Class
Target Efficacy (e.g., T.b. brucei / MiaPaCa-2)
HepG2 Toxicity Counter-Screen
Selectivity Index (SI)
6-Methylpyrimidine derived analogs
0.8 - 1.2 µM
> 100 µM
> 80x
Unsubstituted pyrimidine analogs
3.5 µM
25 µM
~ 7x
Standard Chemotherapeutic (Doxorubicin)
0.5 µM
1.5 µM
3x
Self-Validating Experimental Protocols
To ensure rigorous reproducibility, the following protocols are designed as self-validating systems . They incorporate internal controls that immediately flag assay degradation, ensuring that all resulting data is trustworthy.
Protocol A: Human Liver Microsome (HLM) Stability Assay
Purpose: To quantify the intrinsic clearance (
CLint
) and half-life (
t1/2
) of pyrimidine analogs.
Causality & Validation Logic:
This assay utilizes NADPH as an obligate electron donor. Without NADPH, CYP450 enzymes remain inactive. By withholding NADPH until the precise start time, we create a temporal switch that guarantees accurate
t=0
kinetics. To validate the system, Verapamil is run concurrently as a high-clearance positive control. If Verapamil is not depleted by >80% within 30 minutes, the assay is automatically invalidated, indicating degraded microsomal activity.
Step-by-Step Methodology:
Preparation: Dilute the pyrimidine analog to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4).
Microsome Addition: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL.
Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.
Initiation: Add 1 mM NADPH to initiate the oxidative metabolic reactions.
Sampling: Extract 50 µL aliquots at precise intervals (0, 5, 15, 30, and 45 minutes).
Quenching: Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Rationale: The cold organic solvent instantly denatures the CYP450 proteins, halting metabolism at the exact time point.
Analysis: Centrifuge at 4000 rpm for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.
Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.
Purpose: To assess the off-target hepatotoxicity of synthesized pyrimidine analogs.
Causality & Validation Logic:
The [4] relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the yellow tetrazolium dye (MTT) to insoluble purple formazan. This reduction only occurs in metabolically active cells, providing a direct, quantifiable link between absorbance and cell viability. DMSO is used as a vehicle control (0.1% final concentration) to baseline 100% viability, validating that the solvent itself is not inducing cell death.
Step-by-Step Methodology:
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of
1×104
cells/well. Incubate for 24 hours at 37°C (5%
CO2
) to allow for adherence[4].
Treatment: Treat cells with a serial dilution of the pyrimidine analog (ranging from 0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control and a Doxorubicin positive control. Incubate for 48 hours[4].
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C[4]. Rationale: This duration allows sufficient time for intracellular oxidoreductases to process the dye.
Solubilization: Carefully aspirate the media and add 200 µL of DMSO (or 10 mM Tris base solution, pH 10.5) to solubilize the trapped formazan crystals[4].
Measurement: Read the absorbance at 510-540 nm using a microplate reader. Calculate the
IC50
using non-linear regression analysis[4].
References
Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis
Source: ACS Journal of Medicinal Chemistry / PMC
URL:[Link]
Development of novel pyrimidine nucleoside analogs as potential anticancer agents: Synthesis, characterization, and In-vitro evaluation against pancreatic cancer
Source: PMC / National Institutes of Health
URL:[Link]
Benchmarking Sonogashira coupling reaction rates of 2-Chloro-4-ethynyl-6-methylpyrimidine
An essential challenge in modern medicinal chemistry is the controlled functionalization of bifunctional building blocks. 2-Chloro-4-ethynyl-6-methylpyrimidine (CAS: 2228469-32-5) is a prime example of such a substrate.
Author: BenchChem Technical Support Team. Date: March 2026
An essential challenge in modern medicinal chemistry is the controlled functionalization of bifunctional building blocks. 2-Chloro-4-ethynyl-6-methylpyrimidine (CAS: 2228469-32-5) is a prime example of such a substrate. It features both a nucleophilic terminal alkyne and an electrophilic 2-chloropyrimidine moiety, making it highly valuable for synthesizing complex heterocyclic scaffolds, such as the pyrazolo[1,5-b]pyridazines used in treatments for Human African Trypanosomiasis (HAT) [1].
When benchmarking the Sonogashira coupling reaction rates of this specific pyrimidine—acting as the alkyne partner against an exogenous aryl halide—researchers must navigate a strict chemoselectivity landscape. The goal is to maximize the rate of alkyne cross-coupling while suppressing Glaser homocoupling and preventing premature oxidative addition of the palladium catalyst into the sensitive C–Cl bond.
This guide objectively compares traditional and modern catalytic systems, providing kinetic data, mechanistic causality, and self-validating experimental protocols to optimize your coupling workflows.
Mechanistic Insights & Chemoselectivity Logic
To understand the reaction rates, we must first analyze the causality behind the competing pathways.
The Desired Pathway: The terminal alkyne is deprotonated and transmetalated to Palladium via a Copper(I) acetylide (or directly in Cu-free conditions), followed by rapid reductive elimination.
Glaser Homocoupling: In the presence of Copper, trace oxygen (
O2
) triggers the oxidative dimerization of the alkyne, consuming the starting material.
C–Cl Oxidative Addition: Because the pyrimidine ring is highly electron-deficient, the 2-chloro position is unusually reactive. If the reaction is heated excessively or if highly electron-rich, sterically unhindered ligands are used, the Pd(0) species will insert into the C–Cl bond, leading to oligomerization or undesired cross-coupling.
Figure 1: Logical relationship of competing pathways in the Sonogashira coupling of the bifunctional pyrimidine.
Benchmarking Experimental Data
To objectively compare performance, 2-Chloro-4-ethynyl-6-methylpyrimidine was reacted with 4-iodoanisole (1.1 equiv) across three distinct catalytic environments. The reaction rates (measured by half-life,
t1/2
) and chemoselectivity profiles were quantified via LC-MS.
Table 1: Quantitative Comparison of Sonogashira Conditions
Catalyst System
Conditions
t1/2
(Rate)
Target Yield
Glaser Dimer
2-Chloro Intact
A: Traditional Pd/Cu
Pd(PPh
3
)
2
Cl
2
(5%), CuI (10%), Et
3
N, DMF, 25°C
45 min
68%
18%
98%
B: Modified Pd/Cu
Pd(dppf)Cl
2
(5%), CuI (5%),
i
Pr
2
NH, THF, 40°C
System A suffers from significant Glaser coupling. DMF stabilizes the Cu(I) species, and the high concentration of Et
3
N facilitates rapid acetylide formation, which, in the presence of trace oxygen, dimerizes faster than it transmetalates to the relatively slow Pd(PPh
3
)
2
Cl
2
center.
System C is the clear winner for reaction rate and target yield. By utilizing XPhos Pd G3 in a copper-free environment, Glaser coupling is entirely eliminated [2]. The bulky, electron-rich biphenyl ligand (XPhos) accelerates both oxidative addition into the aryl iodide and the subsequent reductive elimination. Note: The slight drop in 2-chloro preservation (91%) is due to the electron-rich nature of XPhos, which can slowly insert into the C–Cl bond at 50°C. Strict temperature control is required.
Experimental Workflows & Methodologies
The following protocols are designed as self-validating systems. By monitoring the specific isotopic signature of the chlorine atom (
35
Cl/
37
Cl ratio of 3:1) via mass spectrometry, researchers can instantly verify that the 2-chloro moiety remains intact during the kinetic runs.
Figure 2: Experimental workflow for benchmarking coupling rates and validating chemoselectivity.
Protocol A: Modified Pd/Cu Co-Catalyzed Coupling (System B)
Best for labs lacking advanced Buchwald precatalysts.
Preparation: To an oven-dried Schlenk flask, add 2-Chloro-4-ethynyl-6-methylpyrimidine (1.0 mmol), 4-iodoanisole (1.1 mmol), Pd(dppf)Cl
2
(0.05 mmol), and CuI (0.05 mmol).
Degassing: Evacuate and backfill the flask with Argon three times.
Solvent Addition: Add anhydrous THF (5.0 mL) and diisopropylamine (
i
Pr
2
NH, 3.0 mmol) that have been previously sparged with Argon for 15 minutes. (Causality:
i
Pr
2
NH is bulkier than Et
3
N, slowing down unwanted side-reactions while remaining basic enough to deprotonate the alkyne).
Reaction: Stir at 40°C. Take 50
μ
L aliquots at 10, 20, and 30 minutes. Quench aliquots in 1 mL of MeOH for LC-MS analysis.
Validation: Check the MS spectra of the product peak. A distinct M and M+2 peak with a 3:1 ratio confirms the 2-chloro group survived the reaction.
Protocol B: Copper-Free High-Speed Coupling (System C)
Best for maximum rate and zero Glaser homocoupling.
Preparation: In a vial equipped with a Teflon septum, combine 2-Chloro-4-ethynyl-6-methylpyrimidine (1.0 mmol), 4-iodoanisole (1.1 mmol), XPhos Pd G3 (0.02 mmol), XPhos (0.02 mmol), and anhydrous Cs
2
CO
3
(2.0 mmol).
Degassing: Purge the vial with Argon for 5 minutes.
Solvent Addition: Inject anhydrous, degassed Acetonitrile (MeCN, 5.0 mL). (Causality: MeCN is a polar aprotic solvent that effectively solubilizes the inorganic base, facilitating the direct deprotonation of the alkyne onto the Pd center without Cu).
Reaction: Heat precisely to 50°C. Do not exceed 60°C to prevent XPhos-mediated oxidative addition into the pyrimidine C–Cl bond.
Kinetics: The reaction will typically reach >90% conversion within 15 minutes. Filter through a short pad of Celite to halt the reaction immediately before purification.
References
Tear, W. F., Bag, S., Diaz-Gonzalez, R., et al. "Selectivity and Physicochemical Optimization of Repurposed Pyrazolo[1,5-b]pyridazines for the Treatment of Human African Trypanosomiasis." Journal of Medicinal Chemistry, vol. 63, no. 2, 2020, pp. 756–783. Available at:[Link]
Chinchilla, R., & Nájera, C. "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, vol. 107, no. 3, 2007, pp. 874-922. Available at:[Link]
Safety & Regulatory Compliance
Safety
A Researcher's Guide to the Safe Disposal of 2-Chloro-4-ethynyl-6-methylpyrimidine
For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of novel chemical entities is paramount. 2-Chloro-4-ethynyl-6-methylpyrimidine, a halogenated and ace...
Author: BenchChem Technical Support Team. Date: March 2026
For professionals engaged in the fast-paced world of drug discovery and chemical synthesis, the responsible management of novel chemical entities is paramount. 2-Chloro-4-ethynyl-6-methylpyrimidine, a halogenated and acetylenic heterocyclic compound, presents a unique combination of chemical properties that demand a rigorous and informed approach to its disposal. This guide moves beyond mere compliance, offering a deep-dive into the chemical rationale behind the recommended procedures to ensure the safety of personnel, protect the integrity of research, and maintain environmental stewardship.
The Hazard Profile: Understanding the "Why"
The disposal protocol for any chemical begins with a thorough understanding of its intrinsic hazards. The structure of 2-Chloro-4-ethynyl-6-methylpyrimidine incorporates three key functional groups, each contributing to its overall risk profile.
Halogenated Pyrimidine Core: The chlorinated pyrimidine structure is common in bioactive molecules but also classifies this compound as a halogenated organic waste. Such compounds can be harmful to aquatic life and may form persistent pollutants if not properly managed.[1][2] The U.S. Environmental Protection Agency (EPA) has specific regulations for the disposal of halogenated organic compounds.[1]
Reactive Ethynyl Group: The acetylenic (ethynyl) functional group is highly reactive. Acetylenic compounds can be flammable and may form explosive mixtures with air.[3] Critically, they can react with certain metals, particularly copper, silver, and mercury, to form highly unstable and explosive acetylide compounds.[3] This reactivity necessitates careful selection of storage containers and segregation from incompatible materials.
Toxicological Properties: Based on its hazard classifications, 2-Chloro-4-ethynyl-6-methylpyrimidine is considered hazardous.[4] It is harmful if swallowed, inhaled, or comes into contact with skin (Acute Toxicity).[4] It is also known to cause skin and serious eye irritation.[4][5] Furthermore, it may cause respiratory irritation and drowsiness or dizziness (Specific Target Organ Toxicity).[4]
These combined hazards underscore the necessity of treating this compound as a regulated, hazardous chemical waste stream from the point of generation.
Core Disposal Protocol: From Bench to Manifest
The following step-by-step methodology ensures that 2-Chloro-4-ethynyl-6-methylpyrimidine is handled and disposed of in a manner that mitigates risk and complies with regulatory standards.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound in any form (pure, in solution, or as waste), ensure a complete set of PPE is in use. The rationale is to prevent all routes of exposure—dermal, ocular, and respiratory.
Eye Protection: Wear safety glasses with side-shields or chemical splash goggles.[6]
Hand Protection: Use chemical-resistant, impervious gloves such as nitrile.[6][7] Always inspect gloves before use and use proper removal technique to avoid skin contact.[8]
Body Protection: A standard laboratory coat is mandatory.[6] For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
Respiratory Protection: All handling of this compound, including waste consolidation, must occur within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][9]
Step 2: Waste Collection and Segregation
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.[10]
Designate a Waste Container: Select a container specifically for halogenated organic waste. The container must be made of a compatible material (e.g., High-Density Polyethylene - HDPE or glass) and have a secure, vapor-tight screw cap.[10] Crucially, ensure the container and any associated funnels or tools are free from copper, silver, mercury, or brass fittings to prevent the formation of explosive acetylides. [3]
Collect the Waste:
Solid Waste: Carefully transfer solid 2-Chloro-4-ethynyl-6-methylpyrimidine into the designated waste container using a dedicated spatula or scoop.
Liquid Waste: If the compound is in a solvent, collect it in a designated halogenated liquid waste container. Do not mix with non-halogenated solvent waste unless permitted by your institution's EHS program.[10][11]
Contaminated Materials: Any items that have come into direct contact with the compound (e.g., weigh boats, pipette tips, gloves, paper towels) must be considered contaminated solid waste. Place these items in a sealed bag or a dedicated solid waste container.[7]
Keep the Container Closed: The hazardous waste container must be kept tightly sealed at all times, except when actively adding waste.[10][12] This prevents the release of vapors and protects the integrity of the contents.
Step 3: Labeling and Storage
Accurate labeling is a regulatory requirement and is critical for safe transport and disposal by waste management professionals.
Attach a Hazardous Waste Label: As soon as you begin collecting waste, affix a properly completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[10]
Complete the Label: The label must include:
The full, unabbreviated chemical name: "2-Chloro-4-ethynyl-6-methylpyrimidine".
The solvent and the percentage of each component if it is a solution.
The relevant hazard warnings (e.g., "Toxic," "Irritant," "Reactive").
The date accumulation started.
Store Safely: Store the sealed and labeled waste container in a designated satellite accumulation area. This area should provide secondary containment (such as a chemical-resistant tray) and be segregated from incompatible materials, particularly strong acids, bases, and oxidizing agents.[10]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's EHS-approved channels.
Request a Pickup: Once the waste container is full or you have finished the project, schedule a waste pickup with your EHS department.
Do Not Dispose via Sink or Trash: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[7][8][9] This is illegal and poses a significant threat to the environment and public health.
Final Disposal Method: The ultimate disposal will be handled by a licensed professional waste disposal service.[7] The most common and appropriate method for chlorinated organic compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts like hydrogen chloride gas.[7][13]
Chemical Incompatibility Data
To prevent dangerous reactions, 2-Chloro-4-ethynyl-6-methylpyrimidine waste must be stored separately from the following classes of chemicals.
Incompatible Material Class
Rationale and Potential Hazard
Supporting Sources
Heavy Metals (Copper, Silver, Mercury, Brass)
The terminal ethynyl group can react to form highly unstable and shock-sensitive explosive acetylides.
In the event of an accidental release, immediate and correct action is vital.
Evacuate and Alert: Notify all personnel in the immediate area and restrict access.
Don PPE: Before addressing the spill, don the full PPE as described in Section 2.
Contain the Spill:
For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7]
For Liquids: Use a spill kit with absorbent pads or other inert material to dike and absorb the spill.
Clean Up: Carefully sweep or scoop the contained material into a designated hazardous waste container.[7][17] Avoid creating dust. Use non-sparking tools if there is any fire risk.
Decontaminate: Wipe the spill area with an appropriate solvent (e.g., soap and water, followed by a solvent rinse compatible with the surface), collecting all cleaning materials as hazardous waste.
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of 2-Chloro-4-ethynyl-6-methylpyrimidine waste.
Caption: Decision workflow for safe disposal of 2-Chloro-4-ethynyl-6-methylpyrimidine.
References
2-chloro-4-ethynyl-6-methylpyrimidine — Chemical Substance Information. NextSDS.
40 CFR § 721.8675 - Halogenated pyridines. Legal Information Institute, Cornell University.
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency (EPA).
MSDS of 2-Chloro-4-methylpyrimidine. Capot Chemical.
SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine. Fisher Scientific.
SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine, 98%. Fisher Scientific.
SAFETY DATA SHEET - 2-Chloro-4-methylpyrimidine. TCI Chemicals.
Safety Data Sheet - 2-Chloro-N4-methylpyrimidine-4,5-diamine. CymitQuimica.
2-Chloro-4-methylpyrimidine — Chemical Substance Information. NextSDS.
SAFETY DATA SHEET - Phosphomolybdic acid hydrate. MilliporeSigma.
SAFETY DATA SHEET - 2-Amino-4-chloro-6-methoxypyrimidine. AK Scientific, Inc..
SAFETY DATA SHEET - Methylthioninium chloride hydrate. MilliporeSigma.
Safety Data Sheet - 4-Chloro-6-methyl-2-(methylthio)pyrimidine. Angene Chemical.
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Chloro-4-ethynyl-6-methylpyrimidine
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. However, the potential of these molecules is intrinsically linked to our ability to handle them...
Author: BenchChem Technical Support Team. Date: March 2026
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug discovery and development. However, the potential of these molecules is intrinsically linked to our ability to handle them with the utmost safety and precision. This guide provides a detailed, experience-driven framework for the safe handling of 2-Chloro-4-ethynyl-6-methylpyrimidine (CAS No. 2228469-32-5), focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to empower researchers with the knowledge to not only protect themselves but also to ensure the integrity of their work.
Foundational Safety: Hazard Assessment
Before any handling protocol is established, a thorough understanding of the compound's hazard profile is essential. Based on available data, 2-Chloro-4-ethynyl-6-methylpyrimidine is classified with several hazards that dictate our safety procedures.[1] The causality is clear: understanding the specific risks allows for the selection of targeted protective measures.
Hazard Classification
Category
Signal Word
Hazard Code
Implication for Handling
Acute Toxicity (Oral, Dermal, Inhalation)
Acute Tox. 4
Warning
H302 + H312 + H332
Harmful if swallowed, in contact with skin, or if inhaled. This necessitates robust skin and respiratory protection to prevent systemic exposure.[1]
Skin Irritation
Skin Irrit. 2
Warning
H315
Causes skin irritation. Direct skin contact must be avoided through appropriate gloves and lab coats.[1]
Eye Irritation
Eye Irrit. 2A
Warning
H319
Causes serious eye irritation. Chemical splash goggles are mandatory to prevent contact with the eyes.[1]
Specific Target Organ Toxicity (Single Exposure)
STOT SE 3
Warning
H336
May cause drowsiness or dizziness. Inhalation of dust or aerosols must be controlled, primarily through engineering controls like fume hoods.[1]
This hazard profile is the empirical basis for the multi-layered PPE approach detailed below. It is a self-validating system: the risks identified directly correspond to the protective barriers we employ.
The First Line of Defense: Engineering and Administrative Controls
PPE is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are always engineering and administrative controls.
Engineering Controls : All work involving 2-Chloro-4-ethynyl-6-methylpyrimidine, especially handling the solid form or preparing solutions, must be conducted within a certified chemical fume hood.[2][3] This is non-negotiable, as it is the most effective way to control respiratory exposure.[4]
Administrative Controls : Access to areas where this compound is handled should be restricted. All personnel must be trained on the specific hazards and the detailed handling procedures outlined in this guide.
Comprehensive PPE Protocol
The selection of PPE must be deliberate and based on a risk assessment of the specific procedure being performed. A multi-layered approach is recommended to minimize exposure.[3]
Eye and Face Protection
Requirement : At a minimum, ANSI Z87.1-compliant safety glasses with side shields are required for handling sealed containers or in low-hazard activities.[2][5]
Enhanced Precaution : For moderate-to-high hazard activities, such as weighing the solid compound or preparing stock solutions where there is a risk of splashes or aerosolization, chemical splash goggles are mandatory.[3][6] If there is a significant risk of explosion or a highly exothermic reaction, a face shield should be worn over the chemical splash goggles.[5]
Causality : The ethynyl group and the pyrimidine core present potential reactivity. The primary goal is to protect against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection
Requirement : Chemical-resistant, impervious gloves are essential to prevent skin contact.[2] Nitrile gloves are a suitable first choice for incidental contact.[2][4]
Best Practice (Double Gloving) : For all procedures involving open handling of the compound (weighing, solution preparation), double-gloving is strongly recommended.[3] This practice provides a critical safety layer; if the outer glove becomes contaminated, it can be removed without exposing the skin.
Glove Integrity : Always inspect gloves for tears or punctures before and during use.[7][8] If contamination occurs, change gloves immediately using the proper removal technique to avoid cross-contamination.[8] Dispose of contaminated gloves as hazardous waste.[8][9]
Skin and Body Protection
Requirement : A standard laboratory coat is the minimum requirement. However, a permeation-resistant, long-sleeved lab coat provides superior protection.[2][3] It should be fully buttoned to cover as much skin as possible.[5]
Enhanced Precaution : For high-hazard activities, disposable sleeves or a solid-front lab gown can provide additional protection against spills.[3]
Personal Attire : Long pants and closed-toe, closed-heel shoes that cover the entire foot are mandatory in the laboratory at all times.[5]
Respiratory Protection
Primary Control : As stated, all work should be performed in a chemical fume hood to minimize inhalation risk.[3] Under these conditions, respiratory protection is typically not required.
Emergency or High-Risk Scenarios : If engineering controls are not feasible or fail, or in the event of a large spill, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) must be used.[5][9] Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.[5]
Operational Plans: From Weighing to Waste
A systematic workflow is essential for safety and preventing contamination.[3]
Step-by-Step Protocol for Weighing the Solid Compound
Preparation : Confirm the chemical fume hood is functioning correctly.
Don PPE : Don the appropriate PPE as outlined for moderate-hazard activities: a permeation-resistant lab coat, chemical splash goggles, and double nitrile gloves.[3]
Containment : Perform all weighing activities within the chemical fume hood or a balance enclosure to contain airborne particles.[3]
Handling : Use a dedicated spatula and anti-static weighing paper.
Post-Weighing Cleanup : After weighing, carefully clean the spatula and the weighing area with a wipe moistened with an appropriate solvent (e.g., 70% ethanol).
Disposal : Treat all disposable materials, including the outer gloves and weighing paper, as contaminated hazardous waste.[3]
Step-by-Step Protocol for Preparing Stock Solutions
Preparation : Conduct all solution preparation within a certified chemical fume hood.[3]
Don PPE : Wear the same enhanced PPE as for weighing.
Procedure : Slowly add the solvent to the solid compound to avoid splashing.[3] If sonication is necessary, ensure the vial is securely capped and placed within a secondary container.
Labeling : Clearly label the final solution with the compound name, concentration, solvent, date, and your initials.
Storage : Store the solution in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light if necessary.[10]
Workflow for Safe Handling
The following diagram illustrates the critical decision points and safety procedures for handling 2-Chloro-4-ethynyl-6-methylpyrimidine.
Caption: Step-by-step workflow for the safe handling of the compound.
Disposal Plan
Proper disposal is the final, critical step in the chemical handling lifecycle.
Contaminated PPE : All disposable PPE, including gloves, wipes, and bench paper, that has come into contact with 2-Chloro-4-ethynyl-6-methylpyrimidine must be disposed of as hazardous chemical waste.[10] Place these items in a designated, sealed waste container.
Chemical Waste : Dispose of the compound and any solutions containing it in an approved hazardous waste container.[10][11] Do not pour chemical waste down the drain.[9] Follow all local and institutional regulations for chemical waste disposal.
By adhering to this comprehensive guide, researchers can confidently and safely work with 2-Chloro-4-ethynyl-6-methylpyrimidine, fostering an environment of scientific integrity and personal safety.
References
2-chloro-4-ethynyl-6-methylpyrimidine — Chemical Substance Inform
Navigating the Safe Disposal of Pyrimidine Deriv
Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]. Benchchem.
SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.
SAFETY DATA SHEET - ThermoFisher. ThermoFisher Scientific.
Safety Data Sheet - Aaron Chemicals. Aaron Chemicals.
MSDS of 2-Chloro-4-methylpyrimidine. Capot Chemical.
SAFETY DATA SHEET - TCI Chemicals. TCI Chemicals.
SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma.
Chemical Safety: Personal Protective Equipment. University of California, San Francisco.